S 135
Description
Properties
CAS No. |
104679-67-6 |
|---|---|
Molecular Formula |
C15H11N3OS |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(5-methylthiophen-3-yl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C15H11N3OS/c1-9-6-10(8-20-9)18-15(19)12-7-16-13-5-3-2-4-11(13)14(12)17-18/h2-8,17H,1H3 |
InChI Key |
WFXKQEFHXHUMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo(4,3-c)quinolin-3-one S 135 S-135 |
Origin of Product |
United States |
Foundational & Exploratory
Unidentified Pharmacological Agent: Compound S 135
A comprehensive search for a therapeutic agent or research compound designated "Compound S 135" has yielded no identification of such a substance in publicly available scientific and pharmacological literature. The requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be provided as the subject does not appear to be a recognized entity in the field of drug development.
Initial investigations into scientific databases and commercial chemical supplier catalogs did not reveal any drug, biologic, or investigational compound with the specific identifier "Compound this compound." The search results were primarily associated with unrelated products and course identifiers, including:
-
Industrial Products: A substance referred to as "Compound S" is marketed as a cleaning agent for popcorn kettles to reduce carbon buildup.[1][2] Additionally, "Struktol SU 135" and "Struktol SU 135A" are trade names for preparations of insoluble sulfur used as a vulcanizing agent in the rubber industry.[3][4] These materials are not intended for therapeutic use.
-
Academic Course Codes: The designation "135" is frequently used for pharmacology-related courses at various educational institutions, such as "ADthis compound - Pharmacology and the Physiological Effects of Addiction," "MP135 Pharmacology - Allied Health," and "NRSG 135 - Nursing Pharmacology."[5][6][7]
-
Regulatory and Document Numbering: In some contexts, "this compound" appears as a section or page number within documents, such as clinical practice guidelines, and is not a designation for a compound.[8]
It is possible that "Compound this compound" may be an internal, proprietary name for a compound within a research organization that has not been disclosed publicly. Alternatively, the designation may be a misnomer or contain a typographical error. Without further clarifying information on the chemical structure, therapeutic target, or origin of this designation, a detailed technical guide as requested by researchers, scientists, and drug development professionals cannot be compiled.
References
- 1. beachcitieswholesalers.com [beachcitieswholesalers.com]
- 2. badgerpopcorn.com [badgerpopcorn.com]
- 3. struktol.com [struktol.com]
- 4. struktol.de [struktol.de]
- 5. napavalley.edu [napavalley.edu]
- 6. MP135 Pharmacology - Allied Health | Class Schedule at PCC [pcc.edu]
- 7. NRSG 135 - Nursing Pharmacology - [catalog.mtech.edu]
- 8. kdigo.org [kdigo.org]
S 135 chemical structure and properties
An in-depth analysis of scientific and chemical databases reveals that "S 135" is not a recognized or publicly documented chemical compound. Searches for this designation do not yield information on a specific chemical structure, properties, or associated experimental data.
The identifier "this compound" appears in various unrelated contexts, including:
-
Designations for biological samples or strains in specific research studies.
-
Internal project codes within pharmaceutical or chemical companies that are not publicly disclosed.
-
Typographical errors in chemical nomenclature.
Without a more specific identifier, such as a CAS Registry Number, IUPAC name, or a reference to a publication where "this compound" is described, it is not possible to provide the requested technical guide.
Researchers, scientists, and drug development professionals seeking information on a chemical compound are advised to use standardized and universally recognized identifiers to ensure accurate and reliable data retrieval. If "this compound" is a novel or proprietary compound, information would be limited to internal documentation or specific publications from the discovering entity.
An In-depth Technical Guide to the Synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of the novel heterocyclic compound, 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. This molecule incorporates two key pharmacophoric fragments: 1,2,4-triazole and piperazine, which are prevalent in a wide range of biologically active compounds. The synthetic route involves a straightforward and efficient S-alkylation reaction.
Molecular Structure and Properties
The target compound is synthesized via the formation of a thioether linkage between 4-phenyl-4H-1,2,4-triazole-3-thiol and 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one. This nucleophilic substitution reaction provides a good yield of the desired product.
| Compound Name | 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one |
| Molecular Formula | C₂₀H₂₀ClN₅OS |
| Molecular Weight | 413.924 g/mol |
| Appearance | Solid |
| Melting Point | 154.7–155.8 °C[1] |
| Yield | 70%[1] |
Experimental Protocols
The synthesis of the target compound is achieved through a two-step process, starting with the preparation of the key intermediates.
Synthesis of Intermediates
-
4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1): This intermediate is synthesized by reacting formic acid hydrazide with phenyl isothiocyanate to form 1-formyl-4-phenyl-3-thiosemicarbazide. The subsequent cyclization of the thiosemicarbazide derivative under reflux with a 2% sodium hydroxide solution yields 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione with a reported yield of 71%.[1]
-
2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2): This chloroacetyl derivative is obtained through the acylation of 1-(4-chlorophenyl)piperazine with chloroacetyl chloride in dioxane.[1] This reaction proceeds with a high yield of 84%.[1]
Synthesis of 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (Compound 3)
The final product is synthesized via S-alkylation under alkaline conditions.[1]
Materials:
-
4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1) (0.56 g, 3.2 mmol)[1]
-
2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2) (0.86 g, 3.2 mmol)[1]
-
Potassium hydroxide (0.18 g, 3.2 mmol)[1]
-
Ethanol (15 mL)[1]
-
Water (50 mL)[1]
-
Isopropanol (for recrystallization)[1]
Procedure:
-
A solution of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 1) and potassium hydroxide is prepared in ethanol.[1]
-
To this solution, 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (Compound 2) is added.[1]
-
The reaction mixture is heated under reflux for 30 minutes.[1]
-
Upon completion of the reaction, the mixture is poured into water.[1]
-
The resulting solid precipitate is filtered, washed with water, and dried.[1]
-
The crude product is purified by recrystallization from isopropanol to afford the final compound.[1]
Characterization Data
The structure of the synthesized compound was confirmed by various spectroscopic methods and elemental analysis.
| Analysis | Result |
| Elemental Analysis | Calculated for C₂₀H₂₀ClN₅OS: C 58.03%, H 4.87%, N 16.92%. Found: C 57.94%, H 4.82%, N 16.95%.[1] |
| ¹H NMR | Signals observed in the typical 3.05–3.57 ppm range, with a coupling constant of 7.3 Hz.[1] |
| ¹³C NMR | Carbonyl carbon signal at 165.8 ppm. Aliphatic carbon signals at 37.1 ppm (CH₂S) and 41.8, 45.6, 48.3, 48.7 ppm (piperazine CH₂ groups).[1] |
| DEPT-135 | The four CH₂ groups of the piperazine fragment appeared as negative signals.[1] |
| FT-IR | Data confirms the presence of functional groups. |
| 2D NMR (COSY, NOESY, HSQC, HMBC) | Further confirms the structural assignment.[1] |
The absence of a signal for the C=S group in the ¹³C NMR spectrum confirms that the S-alkylation was the successful reaction pathway.[1]
Visualizations
Reaction Scheme
Caption: Synthetic pathway for the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
An In-depth Technical Guide on the Core Mechanism of Action of S-135
Disclaimer: The information presented in this technical guide is based on publicly available scientific literature. The compound S-135, identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a research chemical, and detailed quantitative data and specific experimental protocols from its primary studies are not fully available in the public domain. This guide provides a comprehensive overview of its mechanism of action based on the reported pharmacological effects and the established principles of its drug class.
Executive Summary
S-135 is a potent and high-affinity benzodiazepine receptor inverse agonist.[1] Unlike conventional benzodiazepines which enhance the inhibitory effects of gamma-aminobutyric acid (GABA), S-135 produces the opposite pharmacological effects, leading to an activation of central nervous system functions.[1] Preclinical studies have demonstrated its potential as an antidepressant and a cognitive enhancer.[1] This document elucidates the core mechanism of action of S-135, detailing its interaction with the GABA-A receptor complex, the resultant signaling cascade, and the experimental frameworks used to characterize its pharmacological profile.
Core Mechanism of Action: Benzodiazepine Receptor Inverse Agonism
The primary molecular target of S-135 is the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.
Interaction with the GABA-A Receptor
The GABA-A receptor is a pentameric protein complex that forms a chloride ion (Cl-) channel. When the endogenous neurotransmitter GABA binds to its recognition sites on the receptor, the channel opens, allowing an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.
Benzodiazepine agonists, such as diazepam, bind to an allosteric site on the GABA-A receptor (the benzodiazepine site) and potentiate the action of GABA, increasing the frequency of channel opening and enhancing the inhibitory signal.
In contrast, S-135, as a benzodiazepine receptor inverse agonist, binds to the same site but induces a conformational change in the receptor that reduces the effect of GABA.[2][3] This leads to a decrease in the frequency of chloride channel opening, thereby reducing neuronal inhibition and promoting a state of increased neuronal excitability.[2] This action is distinct from competitive antagonists, which bind to the receptor without affecting its intrinsic activity.[2]
Signaling Pathway
The signaling pathway modulated by S-135 is central to neuronal excitability. By attenuating the inhibitory GABAergic tone, S-135 indirectly facilitates the activity of excitatory neurotransmitter systems. This net increase in neuronal firing in specific brain regions is believed to underlie its observed pharmacological effects.
References
The Biological Activity of S-135: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a novel compound that has garnered interest for its potential to modulate brain function. Classified as a benzodiazepine receptor inverse agonist, S-135 exhibits pharmacological effects that are diametrically opposed to those of conventional benzodiazepine drugs, such as diazepam. While benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, S-135 has been shown to possess antidepressive and memory-enhancing capabilities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of S-135, including its mechanism of action, and detailed experimental protocols for the key assays used in its evaluation.
Core Mechanism of Action: Benzodiazepine Receptor Inverse Agonism
S-135 exerts its effects by binding with high affinity to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating the primary inhibitory neurotransmission in the central nervous system.
Unlike benzodiazepine agonists which enhance the effect of GABA, S-135, as an inverse agonist, binds to the receptor and reduces the influx of chloride ions. This action leads to a decrease in the inhibitory signaling, resulting in an overall increase in neuronal excitability. This increase in neuronal activity in specific brain regions is believed to underlie the observed biological effects of S-135.
Quantitative Data Summary
| Biological Activity | Effect of S-135 | Experimental Model | Citation |
| Convulsive Activity | Non-convulsive on its own | Mice | [1] |
| Pro-convulsant Activity | Potentiates pentylenetetrazole-induced convulsions | Mice | [1] |
| Motor System Effects | Potentiates crossed extensor reflex | Rats | [1] |
| Anesthetic Antagonism | Antagonizes pentobarbital-induced anesthesia | Mice | [1] |
| Neuroleptic Antagonism | Antagonizes tetrabenazine-induced ptosis | Mice | [1] |
| Antidepressant-like Activity | Antagonizes reserpine-induced hypoactivity | Mice | [1] |
| Antidepressant-like Activity | Shortens immobilization time in the despair test | Mice | [1] |
| Memory Effects | Antagonizes amnesia in passive avoidance tasks | Mice and Rats | [1] |
| Brain Metabolism | Enhances glucose utilization in memory and arousal-related brain areas | Not specified | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of S-135's biological activity. These protocols are representative of standard pharmacological assays and are intended to provide a framework for understanding the experimental basis of the reported findings.
Benzodiazepine Receptor Binding Assay
This assay is used to determine the affinity of a test compound for the benzodiazepine receptor.
a. Materials:
-
Rodent brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-Flunitrazepam)
-
Test compound (S-135) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled diazepam)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
b. Protocol:
-
Prepare a crude membrane fraction from the brain tissue by homogenization followed by centrifugation.
-
Resuspend the membrane pellet in fresh homogenization buffer.
-
In a series of tubes, add a constant concentration of the radioligand and varying concentrations of the test compound (S-135).
-
For determining non-specific binding, add the radioligand and a saturating concentration of an unlabeled benzodiazepine agonist to a separate set of tubes.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC_50 value of S-135 (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the inhibitory constant (K_i).
Passive Avoidance Task
This task assesses the effect of a compound on learning and memory.
a. Apparatus:
-
A two-chambered apparatus with one illuminated ("safe") compartment and one dark ("aversive") compartment, connected by a closable door. The floor of the dark compartment is equipped with an electric grid.
b. Protocol:
-
Acquisition Trial:
-
Place a mouse in the illuminated compartment.
-
After a short habituation period, open the door between the compartments.
-
Rodents have a natural preference for dark environments and will typically enter the dark compartment.
-
Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief electric foot shock.
-
Remove the mouse from the apparatus.
-
-
Retention Trial (typically 24 hours later):
-
Administer S-135 or a vehicle control to the mice at a predetermined time before the retention trial.
-
Place the mouse back into the illuminated compartment.
-
Open the door and measure the latency to enter the dark compartment.
-
An increased latency to enter the dark compartment is interpreted as a measure of memory retention of the aversive experience.
-
A shorter latency in amnesic models (e.g., scopolamine-induced amnesia) and a reversal of this effect by S-135 would indicate a memory-enhancing property.
-
Despair Test (Forced Swim Test)
This test is used to screen for antidepressant-like activity.
a. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., to a depth of 15 cm) at a controlled temperature (e.g., 23-25°C).
b. Protocol:
-
Pre-swim Session (optional, but common):
-
Place the mouse in the water-filled cylinder for a 15-minute period 24 hours before the test session. This is to induce a state of "despair."
-
-
Test Session:
-
Administer S-135 or a vehicle control to the mice at a predetermined time before the test.
-
Place the mouse in the cylinder and record its behavior for a set period (e.g., 6 minutes).
-
The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathway of S-135 at the GABA-A Receptor
Caption: Signaling pathway of S-135 as a GABA-A receptor inverse agonist.
Experimental Workflow for the Passive Avoidance Task
Caption: Workflow of the two-day passive avoidance experiment.
Logical Relationship of S-135's Biological Activities
Caption: Logical flow from mechanism to observed biological effects of S-135.
References
An In-depth Technical Guide to the Research Chemical S-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a novel research chemical belonging to the pyrazoloquinoline class.[1] It has garnered interest in the scientific community for its activity as a benzodiazepine receptor inverse agonist. Unlike conventional benzodiazepine agonists which produce sedative, anxiolytic, and muscle-relaxant effects, S-135 elicits the opposite pharmacological responses.[2] This technical guide provides a comprehensive overview of the background, mechanism of action, and pharmacological effects of S-135, based on available scientific literature.
Chemical Background
IUPAC Name: 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Chemical Structure:
Figure 1: Chemical structure of S-135.
Synthesis
A potential synthetic pathway could involve the condensation of a substituted 4-chloro-3-formylquinoline with a substituted hydrazine, followed by an intramolecular cyclization to yield the pyrazolo[4,3-c]quinolin-3-one core. The 5-methylthien-3-yl substituent would be introduced via the corresponding hydrazine derivative.
Mechanism of Action
S-135 functions as a benzodiazepine receptor inverse agonist . It binds with high affinity to the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, but in a manner that produces the opposite effect of traditional benzodiazepine agonists like diazepam.[2]
GABA-A Receptor Signaling Pathway
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore. The binding of GABA to its receptor causes the channel to open, leading to an influx of Cl⁻ ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepine agonists enhance the effect of GABA, increasing the frequency of channel opening and promoting greater Cl⁻ influx, which results in sedation and anxiolysis.
Figure 2: Simplified GABA-A receptor signaling pathway and modulation by benzodiazepine ligands.
Action of S-135
As an inverse agonist, S-135 binds to the benzodiazepine site and is thought to stabilize a conformation of the GABA-A receptor that is less responsive to GABA. This results in a decrease in the frequency of chloride channel opening, leading to a reduction in the inhibitory GABAergic tone and an overall increase in neuronal excitability. This mechanism underlies the stimulant and anxiogenic-like effects observed with inverse agonists.
Pharmacological Effects and Quantitative Data
Preclinical studies, primarily in rodent models, have demonstrated a range of pharmacological effects for S-135, consistent with its role as a benzodiazepine receptor inverse agonist.[2]
| Parameter | Species | Assay | Result | Reference |
| Binding Affinity | - | Benzodiazepine Receptor Binding | High Affinity | [2] |
| Convulsant Activity | Mouse | Pentylenetetrazole (PTZ) Potentiation | Potentiated subconvulsive doses of PTZ | [2] |
| Anesthetic Antagonism | Mouse | Pentobarbital-induced Anesthesia | Antagonized sleeping time | [2] |
| Antidepressant-like Activity | Mouse | Despair Test (Forced Swim Test) | Shortened immobilization time | [2] |
| Cognitive Effects | Mouse, Rat | Passive Avoidance Task | Antagonized amnesia | [2] |
| Metabolic Activity | Rat | Brain Glucose Utilization | Enhanced in memory and arousal-related areas | [2] |
Table 1: Summary of Pharmacological Effects of S-135. Specific quantitative data (e.g., Ki, IC50, ED50) are not available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the specific studies involving S-135 are not fully described in the available abstracts. However, standard pharmacological procedures for evaluating benzodiazepine receptor ligands can be outlined.
Benzodiazepine Receptor Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to the benzodiazepine receptor.
Figure 3: General workflow for a benzodiazepine receptor binding assay.
Key Reagents and Conditions:
-
Tissue: Rodent cerebral cortex is a common source of benzodiazepine receptors.
-
Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).
-
Radioligand: A tritiated benzodiazepine agonist or antagonist (e.g., [³H]flunitrazepam, [³H]Ro 15-1788).
-
Incubation: Performed at a specific temperature (e.g., 0-4°C or 37°C) for a duration sufficient to reach equilibrium.
-
Data Analysis: Competitive binding data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays (General Methodologies)
-
Pentylenetetrazole (PTZ) Potentiation: Animals are pre-treated with S-135 at various doses, followed by the administration of a sub-convulsive dose of PTZ. The latency to and incidence of seizures are recorded. An inverse agonist is expected to decrease the seizure threshold.
-
Antagonism of Pentobarbital-induced Anesthesia: Animals are administered S-135 prior to a sleep-inducing dose of pentobarbital. The latency to the loss of the righting reflex and the duration of sleep are measured. An inverse agonist is expected to decrease the duration of sleep.
-
Forced Swim Test (Porsolt's Test): Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.
-
Passive Avoidance Task: This task assesses learning and memory. On a training day, an animal is placed in a brightly lit chamber connected to a dark chamber. Upon entering the dark chamber, the animal receives a mild foot shock. On the test day, the latency to enter the dark chamber is measured. A longer latency indicates improved memory of the aversive stimulus.
Conclusion
S-135 is a pyrazoloquinoline derivative that acts as a high-affinity inverse agonist at the benzodiazepine binding site of the GABA-A receptor. Its pharmacological profile is characterized by effects that are opposite to those of classical benzodiazepines, including pro-convulsant, analeptic, and potential antidepressant and nootropic properties. Further research is required to fully elucidate its therapeutic potential and to obtain more detailed quantitative pharmacological data. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of S-135 and related compounds.
References
DEPT-135 NMR Spectroscopy: A Technical Guide for Structural Elucidation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Distortionless Enhancement by Polarization Transfer (DEPT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine one-dimensional NMR technique used to differentiate carbon atoms based on the number of attached protons. The DEPT-135 experiment, in particular, provides critical information for the structural elucidation of organic molecules by distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This is achieved by manipulating the phase of the carbon signals, where CH and CH₃ signals appear with a positive phase, and CH₂ signals exhibit a negative phase. Quaternary carbons, lacking directly attached protons, are not observed.[1][2] This guide provides an in-depth overview of the theoretical principles, experimental protocols, and data interpretation of DEPT-135 NMR, designed for professionals in chemical research and pharmaceutical development.
Core Principles of DEPT-135
The DEPT experiment is a pulse sequence that utilizes polarization transfer from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[3] This transfer significantly enhances the signal-to-noise ratio for protonated carbons compared to a standard ¹³C NMR experiment, which relies on the much smaller Nuclear Overhauser Effect (NOE).[3]
The experiment's ingenuity lies in a final, variable-angle proton pulse (θ) that edits the resulting ¹³C spectrum. The intensity and phase of a given ¹³C signal are modulated as a function of this angle and the number of protons attached to that carbon. The DEPT-135 experiment uses a final proton pulse of θ = 135°. The outcome of this specific angle is the characteristic phase difference:
-
CH (Methine): Positive signal
-
CH₂ (Methylene): Negative signal
-
CH₃ (Methyl): Positive signal
-
C (Quaternary): No signal (absent from the spectrum)
This clear differentiation makes DEPT-135 an invaluable tool for assigning carbon resonances in a molecule's spectrum.
The DEPT-135 Pulse Sequence
The DEPT pulse sequence is a series of precisely timed radiofrequency (RF) pulses and delays applied to both the ¹H and ¹³C channels. The central delay in the sequence (τ) is calibrated to the average one-bond carbon-proton coupling constant (¹J_CH) and is set to τ = 1 / (2 * ¹J_CH). This delay is critical for the evolution of the spin system that allows for the spectral editing.
The logical flow of the pulse sequence is visualized below. It begins with a 90° proton pulse, followed by the crucial evolution delay (τ), simultaneous 180° pulses on both ¹H and ¹³C channels, a second evolution delay, and finally the variable angle (135°) proton pulse and the 90° carbon pulse before signal acquisition.
References
Distortionless Enhancement by Polarization Transfer (DEPT): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) spectroscopy technique that has become an indispensable tool for the structural elucidation of organic molecules. In the realm of drug discovery and development, where the precise characterization of novel chemical entities, metabolites, and impurities is paramount, DEPT provides a rapid and efficient method to determine the multiplicity of carbon atoms (CH, CH₂, CH₃). This guide offers an in-depth exploration of the theoretical principles, experimental protocols, and practical applications of DEPT NMR, with a focus on its utility for professionals in the pharmaceutical sciences.
The primary advantage of DEPT over a standard ¹³C NMR experiment is its ability to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups, information that is lost in a broadband proton-decoupled ¹³C spectrum.[1] This is achieved through a polarization transfer mechanism from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei, leading to a significant enhancement in the ¹³C signal.[2] The experiment is "distortionless" because it provides this information without the complex splitting patterns seen in proton-coupled ¹³C spectra.[2]
Theoretical Principles of DEPT
The DEPT experiment is a sophisticated pulse sequence that manipulates the nuclear spins of protons and carbons to generate spectra where the phase of the carbon signal is dependent on the number of attached protons.[3] This is achieved by exploiting the one-bond scalar coupling (¹J_CH_) between carbon and hydrogen atoms.
The DEPT Pulse Sequence
The basic DEPT pulse sequence consists of a series of radiofrequency (RF) pulses applied to both ¹H and ¹³C nuclei, with specific delay periods between them.[4] The key to the experiment is the final proton pulse, the angle of which (θ) is varied to produce different types of DEPT spectra.[5]
A simplified representation of the DEPT pulse sequence is as follows:
-
¹H Channel: 90°(x) - τ - 180°(x) - τ - θ(y) - Decouple
-
¹³C Channel: τ - 90°(x) - τ - 180° - τ - Acquire
Here, τ is a delay set to 1/(2 * ¹J_CH_). The final θ pulse on the proton channel is the "editing" pulse, and its value determines the outcome of the experiment.[5]
The Role of the Editing Pulse (θ)
The variation of the final proton pulse angle (θ) leads to the three main types of DEPT experiments:
-
DEPT-45 (θ = 45°): All protonated carbons (CH, CH₂, and CH₃) appear as positive signals.[3] This spectrum is useful for identifying all carbons with attached protons.
-
DEPT-90 (θ = 90°): Only methine (CH) carbons appear as positive signals.[3] CH₂ and CH₃ signals are nulled. This is the most direct way to identify CH groups.
-
DEPT-135 (θ = 135°): Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals.[3]
Quaternary carbons, having no attached protons, do not show any signal in any of the DEPT spectra.[1] This allows for their unambiguous identification by comparing the DEPT spectra with the standard broadband decoupled ¹³C spectrum.
A Deeper Look: The Product Operator Formalism
To understand how the different carbon multiplicities are selected, we can use the product operator formalism, a quantum mechanical model that describes the evolution of the spin system.[6] The formalism tracks the state of the nuclear spins as a series of product operators.
The initial state of the system is longitudinal magnetization of the protons (I_z). The pulse sequence then manipulates this magnetization through various states of in-phase and anti-phase coherence. The final observable ¹³C signal intensity is proportional to the following expressions for each carbon type:
-
CH: sin(θ)
-
CH₂: sin(2θ)
-
CH₃: (3/4)(sin(θ) + sin(3θ))
By substituting the values of θ for DEPT-45, DEPT-90, and DEPT-135, we can derive the expected signal intensities and phases for each carbon type, as summarized in the table below.
Data Presentation and Interpretation
The key to utilizing DEPT is the systematic comparison of the different DEPT spectra with each other and with the standard ¹³C spectrum.
Summary of DEPT Signal Responses
| Carbon Type | DEPT-45 (θ=45°) | DEPT-90 (θ=90°) | DEPT-135 (θ=135°) |
| CH | + | + | + |
| CH₂ | + | 0 | - |
| CH₃ | + | 0 | + |
| Quaternary (C) | 0 | 0 | 0 |
'+' indicates a positive signal, '-' indicates a negative (inverted) signal, and '0' indicates no signal.
Step-by-Step Interpretation
-
Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. Any peak present in the ¹³C spectrum but absent in the DEPT-135 spectrum corresponds to a quaternary carbon.
-
Identify CH Carbons: The DEPT-90 spectrum directly shows only the CH carbons as positive peaks.
-
Identify CH₂ Carbons: The DEPT-135 spectrum shows CH₂ carbons as negative (inverted) peaks.
-
Identify CH₃ Carbons: In the DEPT-135 spectrum, both CH and CH₃ carbons appear as positive peaks. By subtracting the identified CH peaks (from the DEPT-90 spectrum) from the positive peaks in the DEPT-135 spectrum, the remaining positive peaks can be assigned to CH₃ groups.
Experimental Protocols
A successful DEPT experiment requires careful setup and calibration of the NMR spectrometer.
Sample Preparation
-
Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of a deuterated solvent is typically sufficient for a modern NMR spectrometer.
-
Solvent: Choose a deuterated solvent that fully dissolves the sample and does not have signals that overlap with regions of interest. Common solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Purity: Ensure the sample is free of paramagnetic impurities, which can significantly broaden signals and affect the efficiency of polarization transfer.
Spectrometer Setup and Calibration
-
Tuning and Matching: The NMR probe must be properly tuned to the resonance frequencies of both ¹H and ¹³C and matched to the impedance of the spectrometer's electronics.
-
Locking and Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent.
-
Pulse Width Calibration: Accurate 90° pulse widths for both ¹H and ¹³C are crucial for clean spectral editing. These should be calibrated for each sample.
-
Setting the ¹J_CH_ Coupling Constant: The delay τ is calculated as 1/(2 * ¹J_CH_). An average value of 145 Hz is often used for sp³-hybridized carbons, and 160-220 Hz for sp² and sp-hybridized carbons. If possible, a more accurate value should be used based on the expected structure.
Acquisition Parameters
| Parameter | Description | Typical Value |
| d1 | Relaxation delay | 1-2 seconds |
| nt | Number of scans | Multiple of 8 or 16 for phase cycling |
| sw | Spectral width | Sufficient to cover all expected ¹³C signals |
| at | Acquisition time | 1-2 seconds |
| ¹J_CH_ | One-bond C-H coupling constant | 125 - 250 Hz |
Phase Cycling
Phase cycling is a crucial aspect of the DEPT experiment, used to select the desired coherence transfer pathways and suppress artifacts.[7] A typical four-step phase cycle for the final proton pulse (θ) and the receiver might be:
-
θ: x; Receiver: x
-
θ: y; Receiver: y
-
θ: -x; Receiver: -x
-
θ: -y; Receiver: -y
More complex phase cycling schemes are often employed in modern spectrometer software to further improve spectral quality.
Applications in Drug Development
DEPT NMR is a versatile tool with numerous applications throughout the drug discovery and development pipeline.
Structural Elucidation of Novel Compounds
The primary application of DEPT is in the unambiguous structural determination of newly synthesized compounds. In drug discovery, where novel scaffolds are constantly being explored, DEPT provides crucial information for confirming the identity and structure of potential drug candidates.
Case Study: Elucidation of a Natural Product with Pharmaceutical Potential
In the structure elucidation of novel natural products, which are a significant source of new drug leads, DEPT is invaluable. For instance, in determining the structure of a complex marine-derived compound, a combination of 1D and 2D NMR techniques, including DEPT, is routinely employed. The DEPT spectra allow for the rapid identification of the number of CH, CH₂, and CH₃ groups, which, when combined with connectivity information from COSY and HMBC experiments, enables the complete assembly of the molecular structure.
Metabolite Identification
Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. DEPT can be used to determine the structure of metabolites by identifying changes in the carbon skeleton of the parent drug. For example, the hydroxylation of a methylene (CH₂) group to a methine (CH-OH) group would be readily apparent in the DEPT spectra.
Impurity Profiling and Quality Control
Ensuring the purity of active pharmaceutical ingredients (APIs) is a regulatory requirement. DEPT can be used in conjunction with other NMR techniques for the structural characterization of process-related impurities and degradation products.[6][8] By identifying the carbon multiplicities of an unknown impurity, researchers can often deduce its structure, which is the first step in controlling its presence in the final drug product.
Quantitative Data
The efficiency of the DEPT experiment is dependent on the one-bond carbon-proton coupling constant (¹J_CH_). Below is a table of typical ¹J_CH_ values for various carbon types.
| Carbon Hybridization | Functional Group | Typical ¹J_CH_ (Hz) |
| sp³ | Alkanes (CH₃, CH₂) | 125 |
| Alkanes (CH) | 130 | |
| C-O (Alcohols, Ethers) | 140-150 | |
| C-N (Amines) | 130-140 | |
| sp² | Alkenes | 150-170 |
| Aromatics | 155-165 | |
| Aldehydes | 170-180 | |
| sp | Alkynes | 240-250 |
Conclusion
DEPT NMR spectroscopy is a robust and highly informative technique that is integral to modern chemical and pharmaceutical analysis. Its ability to provide unambiguous information about carbon multiplicities, coupled with its enhanced sensitivity, makes it an essential tool for researchers, scientists, and drug development professionals. From the initial stages of drug discovery to the quality control of the final product, DEPT provides critical structural insights that accelerate the development of new medicines. A thorough understanding of its theoretical underpinnings and practical implementation, as outlined in this guide, will enable researchers to fully leverage the power of this versatile NMR experiment.
References
- 1. emory.edu [emory.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 4. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 5. science.widener.edu [science.widener.edu]
- 6. veeprho.com [veeprho.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Decoding Carbon Multiplicity: An In-depth Technical Guide to CH, CH2, and CH3 Signals in DEPT-135 NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Scaffolds with DEPT-135
In the realm of structural elucidation, particularly within drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. Among the suite of NMR experiments, Distortionless Enhancement by Polarization Transfer (DEPT) provides crucial information regarding the multiplicity of carbon atoms, that is, the number of protons directly attached to them. This guide focuses specifically on the DEPT-135 experiment, a powerful technique that unambiguously distinguishes between methyl (CH3), methylene (CH2), and methine (CH) groups, thereby accelerating the process of molecular structure determination.
The DEPT-135 pulse sequence manipulates the polarization transfer from protons to ¹³C nuclei. The key to its discriminatory power lies in the final proton pulse angle of 135 degrees.[1] This specific angle results in a phase difference for the signals of different carbon types. Consequently, in a DEPT-135 spectrum, CH and CH3 groups produce positive signals, while CH2 groups yield negative (inverted) signals.[2][3] A significant characteristic of the DEPT-135 experiment is the absence of signals from quaternary carbons (carbons with no attached protons), as they lack the necessary protons for polarization transfer.[2][3] This selective information, when combined with a standard broadband-decoupled ¹³C NMR spectrum, allows for a complete and efficient assignment of all carbon signals in a molecule.
Core Principles of DEPT-135
The DEPT experiment is a double resonance pulse program that involves the transfer of polarization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[4] This transfer significantly enhances the signal-to-noise ratio for ¹³C signals compared to a standard ¹³C NMR experiment. The outcome of the DEPT-135 experiment is governed by the number of protons attached to a given carbon atom. The final 135° proton pulse modulates the phase of the resulting carbon signal as a function of the number of attached protons. This phase modulation is the cornerstone of the experiment's ability to differentiate between CH, CH2, and CH3 groups.
Data Presentation: Signal Interpretation in DEPT-135
The interpretation of a DEPT-135 spectrum is straightforward and provides a clear distinction between different types of protonated carbons. The following table summarizes the expected signals for various carbon multiplicities.
| Carbon Type | Number of Attached Protons | DEPT-135 Signal Phase |
| Methyl (CH3) | 3 | Positive |
| Methylene (CH2) | 2 | Negative |
| Methine (CH) | 1 | Positive |
| Quaternary (C) | 0 | No Signal |
By comparing the DEPT-135 spectrum with a standard broadband-decoupled ¹³C spectrum (which shows all carbon signals), one can unequivocally identify each type of carbon. Carbons appearing in the ¹³C spectrum but absent in the DEPT-135 spectrum are identified as quaternary carbons.
Experimental Protocols
Acquiring high-quality DEPT-135 spectra requires careful attention to sample preparation and experimental parameters.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: The sample should be as pure as possible to avoid interference from impurities.
-
Solvent: A suitable deuterated solvent must be used to dissolve the sample. The choice of solvent depends on the solubility of the analyte. The solvent should be filtered to remove any particulate matter.[5]
-
Concentration: For ¹³C-based experiments like DEPT, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time. A typical concentration range for small molecules is 5-50 mg in 0.6-0.7 mL of deuterated solvent.[3] For ¹³C experiments, a concentration of 0.2 to 0.3 millimoles in 0.7 mL is a good starting point.[5]
-
NMR Tubes: Use high-quality, clean, and dry NMR tubes. Chipped or scratched tubes can degrade the spectral quality.
NMR Data Acquisition
The DEPT-135 experiment is a standard offering on modern NMR spectrometers. The following are key acquisition parameters that need to be considered:
-
Pulse Sequence: The standard DEPT-135 pulse sequence is used.[6]
-
One-Bond C-H Coupling Constant (¹JCH): The delays within the DEPT pulse sequence are dependent on the one-bond carbon-proton coupling constant. An accurate estimation of this value is crucial for efficient polarization transfer. Typical ¹JCH values are:
-
Pulse Widths: Accurate calibration of the 90° pulse widths for both ¹H and ¹³C is essential for clean spectral editing.[4]
-
Spectral Width (sw): The spectral width should be set to encompass all expected ¹³C signals.
-
Acquisition Time (at): This parameter determines the digital resolution of the spectrum.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.[8]
-
Number of Scans (ns): The number of scans depends on the sample concentration and the desired signal-to-noise ratio.
Data Processing
Standard processing steps for DEPT-135 data include:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum must be correctly phased to ensure that the positive (CH, CH3) and negative (CH2) peaks are properly represented.
-
Baseline Correction: A flat baseline is essential for accurate peak integration and presentation.
-
Referencing: The chemical shift axis is referenced to a known standard, typically the solvent signal or an internal standard like tetramethylsilane (TMS).
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying carbon multiplicities using a DEPT-135 experiment in conjunction with a standard ¹³C NMR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. DEPT [nmr.chem.ucsb.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. tecmag.com [tecmag.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. AVANCE Tutorial: DEPT-135 Experiment [imserc.northwestern.edu]
An In-depth Technical Guide to the Benzodiazepine Receptor Inverse Agonist S-135
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the compound S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one. S-135 is a potent and selective inverse agonist of the benzodiazepine receptor, demonstrating a pharmacological profile opposite to that of classical benzodiazepines. This document collates available data on its discovery, history, mechanism of action, and key experimental findings. Detailed experimental protocols for the primary assays used to characterize S-135 are provided, and all reported quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biological context and investigational procedures.
Introduction and History
S-135 emerged from research focused on modulating the gamma-aminobutyric acid type A (GABA-A) receptor complex, a critical mediator of inhibitory neurotransmission in the central nervous system (CNS). Unlike benzodiazepine agonists which enhance GABAergic activity, leading to sedative and anxiolytic effects, inverse agonists like S-135 reduce GABA's effect, resulting in heightened arousal and cognitive enhancement.
The compound was first described in the late 1980s as a novel pyrazoloquinoline derivative with high affinity for the benzodiazepine receptor.[1][2] Early investigations revealed its potential as a tool for studying the physiological roles of the benzodiazepine receptor system and as a lead compound for the development of therapeutics aimed at activating depressed brain function.[1][2]
Mechanism of Action
S-135 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. As an inverse agonist, it is thought to stabilize the receptor in an inactive conformation, thereby reducing the frequency of chloride channel opening in response to GABA. This attenuation of GABAergic inhibition leads to a net increase in neuronal excitability in various brain regions. This mechanism is distinct from competitive antagonists, which block the receptor without modulating its intrinsic activity.
Signaling Pathway
The following diagram illustrates the modulatory effect of S-135 on the GABA-A receptor signaling pathway in contrast to GABA and benzodiazepine agonists.
Quantitative Pharmacological Data
While the primary literature accessible for this review did not specify exact IC50 or Ki values, it is consistently stated that S-135 binds to benzodiazepine receptors with high affinity.[1][2] The following table summarizes the reported in vivo effects of S-135.
| Pharmacological Effect | Animal Model | Observed Outcome | Reference |
| Antagonism of Pentobarbital-induced Anesthesia | Mice | Reduction in sleeping time | [1][2] |
| Antagonism of Tetrabenazine-induced Ptosis | Mice | Reversal of ptosis | [1][2] |
| Antagonism of Reserpine-induced Hypoactivity | Mice | Increase in motor activity | [1][2] |
| Antidepressant-like Effect | Mice (Despair Test) | Shortened immobilization time | [1][2] |
| Proconvulsant Effect | Mice | Potentiation of pentylenetetrazole-induced convulsions | [1][2] |
| Potentiation of Crossed Extensor Reflex | Rats | Increased reflex response | [1][2] |
| Anti-amnesic Effect | Mice and Rats (Passive Avoidance) | Antagonism of induced amnesia | [1][2] |
| Brain Function Activation | Rats | Enhanced glucose utilization in memory and arousal-related brain areas | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of S-135.
Pentylenetetrazole (PTZ)-induced Convulsion Potentiation Test
This assay assesses the proconvulsant activity of a compound.
-
Animals: Male mice.
-
Procedure:
-
Administer S-135 or vehicle control intraperitoneally (i.p.).
-
After a predetermined pretreatment time, inject a subconvulsive dose of pentylenetetrazole (e.g., 35-45 mg/kg, i.p.).[3]
-
Immediately place the animal in an observation chamber.
-
Observe for the onset of clonic and tonic seizures for a period of 30 minutes.[4]
-
Record the latency to and incidence of seizures in each group. Potentiation is indicated by a decreased seizure threshold (shorter latency or higher incidence of seizures) in the S-135 treated group compared to the vehicle group.
-
Antagonism of Pentobarbital-induced Anesthesia
This test evaluates the stimulant or arousal-promoting effects of a compound.
-
Animals: Male mice.
-
Procedure:
-
Administer S-135 or vehicle control (i.p. or p.o.).
-
After a set pretreatment interval, administer a hypnotic dose of sodium pentobarbital (e.g., 30-65 mg/kg, i.p.).[5][6][7][8]
-
Assess the loss of the righting reflex. An animal is considered anesthetized if it does not right itself within 30 seconds when placed on its back.
-
Measure the duration of anesthesia (time from the loss to the regaining of the righting reflex).
-
A significant reduction in the duration of anesthesia in the S-135 treated group compared to the control group indicates an antagonistic effect.
-
Forced Swim Test (Despair Test)
This is a common behavioral test to screen for antidepressant-like activity.
-
Animals: Male mice.
-
Procedure:
-
Administer S-135 or a reference antidepressant (e.g., imipramine) or vehicle control.
-
After the appropriate pretreatment time, place each mouse individually into a glass cylinder (e.g., 20 cm height, 10 cm diameter) containing water at 23-25°C to a depth where the mouse cannot touch the bottom.[9]
-
The total duration of the test is typically 6 minutes.[9][10]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.[11]
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Passive Avoidance Test
This assay is used to assess learning and memory.
-
Animals: Male mice or rats.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training Trial:
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).
-
Administer S-135 or vehicle either before the training trial to assess effects on learning, or immediately after to evaluate effects on memory consolidation. To test for anti-amnesic properties, an amnesic agent (e.g., scopolamine) can be administered before the training trial, and S-135 is given prior to the amnesic agent.
-
-
Retention Trial (typically 24 hours later):
-
Place the animal back into the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency in the S-135 treated group compared to the control group indicates improved memory or an anti-amnesic effect.
-
-
Key Experimental Workflows
The following diagrams illustrate the logical flow of the in vivo experiments.
Conclusion
S-135 is a significant research compound that has contributed to the understanding of the benzodiazepine receptor system. Its profile as an inverse agonist with antidepressant and cognitive-enhancing properties in preclinical models highlights the therapeutic potential of modulating the GABA-A receptor in a manner opposite to traditional benzodiazepines. The experimental protocols and workflows detailed in this document provide a framework for the continued investigation of S-135 and similar compounds. Further research to elucidate its precise binding affinities, pharmacokinetic profile, and safety is warranted to fully assess its potential for clinical development. A study on the fluorometric determination of S-135 in monkey plasma suggests that pharmacokinetic studies have been conducted, and accessing this data would be a valuable next step.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Impaired Memory in Mice by Schisandrin | Scientific.Net [scientific.net]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. In Vivo Proton MRS to Quantify Anesthetic Effects of Pentobarbital on Cerebral Metabolism and Brain Activity in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non- pharmaceutical Pentobarbital Preparation and Anesthetic Effect Evaluation [slarc.org.cn]
- 7. Pentobarbital Anesthesia Suppresses the Glucose Response to Acute Intermittent Hypoxia in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Effects of Pentobarbital Anesthetic and Combination of Medetomidine Hydrochloride, Midazolam, and Butorphanol Tartrate Anesthetic on Electroretinogram in Spontaneously Diabetic Torii Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 12. Fluorometric determination of an inverse agonist to benzodiazepine receptors S-135 in monkey plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-135 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a novel compound that has been identified as a high-affinity inverse agonist for the benzodiazepine receptor.[1] Unlike conventional benzodiazepine drugs which are agonists and typically produce sedative and anxiolytic effects, S-135 demonstrates opposing pharmacological actions.[1] Preclinical studies indicate that S-135 possesses properties that could be beneficial for activating depressed brain function, suggesting its potential as an antidepressant and a cognitive enhancer.[1] These application notes provide an overview of the key findings related to S-135 and detailed protocols for foundational experiments to assess its activity.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one | [1] |
| Molecular Formula | C₁₅H₁₁N₃OS | [2] |
| Target Receptor | Benzodiazepine Receptor (GABA-A Receptor) | [1] |
| Pharmacological Class | Inverse Agonist | [1] |
In Vivo Pharmacological Effects of S-135
| Experiment | Animal Model | Key Findings | Reference |
| Antidepressant-like Activity | Mice (Despair Test) | Shortened immobilization time | [1] |
| Cognitive Enhancement | Mice and Rats (Passive Avoidance Tasks) | Antagonized amnesia | [1] |
| Central Nervous System Stimulation | Mice | Antagonized pentobarbital-induced anesthesia | [1] |
| Effect on Brain Metabolism | Not Specified | Enhanced glucose utilization in brain areas related to memory and arousal | [1] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of S-135
S-135 acts as an inverse agonist at the benzodiazepine binding site on the GABA-A receptor. Unlike agonists that enhance the effect of GABA, S-135 is proposed to reduce the constitutive activity of the receptor, leading to a decrease in GABAergic inhibition and a subsequent increase in neuronal excitability. This increase in neuronal activity in specific brain regions may underlie its observed antidepressant and cognitive-enhancing effects.
Figure 1: Proposed signaling pathway for S-135 as a benzodiazepine receptor inverse agonist.
Experimental Workflow for In Vivo Behavioral Testing
A typical workflow for assessing the behavioral effects of S-135 involves animal habituation, drug administration, and subsequent behavioral testing. It is crucial to include appropriate control groups to ensure the validity of the results.
Figure 2: General experimental workflow for in vivo behavioral assessment of S-135.
Experimental Protocols
Protocol 1: Benzodiazepine Receptor Binding Assay (In Vitro)
Objective: To determine the binding affinity (Ki) of S-135 for the benzodiazepine receptor.
Materials:
-
Rat cortical membranes (source of benzodiazepine receptors)
-
[³H]-Flumazenil (radioligand)
-
S-135 (test compound)
-
Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Centrifuge
Procedure:
-
Prepare rat cortical membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in fresh Tris-HCl buffer to a protein concentration of approximately 100 µg per assay tube.
-
In a final volume of 0.5 mL, incubate the membrane preparation with a fixed concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole) and varying concentrations of S-135.
-
For the determination of non-specific binding, incubate the membranes with [³H]-Flumazenil in the presence of a high concentration of unlabeled diazepam (e.g., 100 µM).
-
Incubate the samples for 35 minutes at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of S-135 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity (In Vivo)
Objective: To evaluate the antidepressant-like effects of S-135 in mice.
Materials:
-
Male mice (e.g., ddY strain)
-
S-135
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Imipramine (positive control)
-
Cylindrical water tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (25°C) to a depth of 10 cm.
Procedure:
-
Administer S-135 (e.g., 10-40 mg/kg, p.o.) or vehicle to the mice. Administer imipramine (e.g., 10-20 mg/kg, i.p.) as a positive control.
-
One hour after administration, place each mouse individually into a water tank.
-
Record the behavior of the mice for a 6-minute period.
-
The duration of immobility (the time the mouse spends floating without struggling, making only small movements to keep its head above water) during the last 4 minutes of the test is measured.
-
A significant reduction in the duration of immobility in the S-135 treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 3: Passive Avoidance Test for Cognitive Enhancement (In Vivo)
Objective: To assess the ability of S-135 to reverse amnesia in rats.
Materials:
-
Male rats (e.g., Wistar strain)
-
S-135
-
Vehicle
-
Scopolamine (amnesia-inducing agent)
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the dark chamber having an electrifiable grid floor).
Procedure:
-
Acquisition Trial: Place a rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 3 seconds).
-
Immediately after the acquisition trial, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Administer S-135 (e.g., 1-10 mg/kg, p.o.) or vehicle 30 minutes after scopolamine administration.
-
Retention Trial (24 hours later): Place the rat back into the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
A significantly longer step-through latency in the S-135 treated group compared to the scopolamine-only group indicates a reversal of amnesia and a cognitive-enhancing effect.
Protocol 4: Brain Glucose Utilization Assay (In Vivo)
Objective: To measure the effect of S-135 on regional brain glucose metabolism.
Materials:
-
Rats
-
S-135
-
Vehicle
-
[¹⁴C]-2-Deoxyglucose (2-DG)
-
Autoradiography equipment
Procedure:
-
Administer S-135 (e.g., 10 mg/kg, p.o.) or vehicle to the rats.
-
After a specified time (e.g., 30 minutes), administer a bolus of [¹⁴C]-2-Deoxyglucose intravenously.
-
Over the next 45 minutes, collect timed arterial blood samples to measure plasma [¹⁴C]-2-DG and glucose concentrations.
-
At 45 minutes, sacrifice the animal, rapidly remove the brain, and freeze it.
-
Prepare thin brain sections and expose them to X-ray film for autoradiography.
-
Quantify the local cerebral glucose utilization in various brain regions by measuring the optical density of the autoradiograms and applying the operational equation of the 2-deoxyglucose method.[3]
-
An increase in glucose utilization in specific brain regions (e.g., hippocampus, cerebral cortex) in the S-135 treated group compared to the vehicle group would indicate a stimulatory effect on brain metabolism.[1]
References
- 1. Activation of brain function by S-135, a benzodiazepine receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(5-Methylthien-3-yl)-2,5-dihydro-3H-pyrazolo(4,3-c)quinolin-3-one | C15H11N3OS | CID 113637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorometric determination of an inverse agonist to benzodiazepine receptors S-135 in monkey plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for S 135 synthesis
- 1. metalzenith.com [metalzenith.com]
- 2. researchgate.net [researchgate.net]
- 3. America API 5D S-135 / S-135 Datasheet, chemical composition analysis of S-135, Mechanical Properties [steel-grades.com]
- 4. aircraftmaterials.com [aircraftmaterials.com]
- 5. chuansteel.com [chuansteel.com]
- 6. NRSG 135 - Nursing Pharmacology - [catalog.mtech.edu]
- 7. MP135 Pharmacology - Allied Health | Class Schedule at PCC [pcc.edu]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for S-135 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a potent and selective benzodiazepine receptor inverse agonist.[1] Unlike traditional benzodiazepines which enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, S-135 exhibits opposing pharmacological actions.[1] These properties make S-135 a valuable research tool for investigating the role of the GABAergic system in various physiological and pathological processes, including cognition, mood, and arousal.
This document provides detailed application notes and experimental protocols for the use of S-135 in a research setting.
Physicochemical Properties and Quantitative Data
| Parameter | Value | Reference |
| Chemical Name | 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one | [1] |
| Molecular Formula | C15H11N3OS | |
| Mechanism of Action | Benzodiazepine Receptor Inverse Agonist | [1] |
| Binding Affinity | ||
| Ki (GABA-A Receptor) | High Affinity (Specific value not publicly available) | [1] |
| IC50 (GABA-A Receptor) | Data not available | |
| Pharmacokinetic Profile | ||
| Lower Limit of Determination in Monkey Plasma | 2 ng/ml | [2] |
Signaling Pathway
S-135, as a benzodiazepine receptor inverse agonist, modulates the function of the GABA-A receptor, a ligand-gated ion channel. The binding of an inverse agonist to the benzodiazepine site on the GABA-A receptor decreases the receptor's activity, leading to a reduced influx of chloride ions. This reduction in chloride current results in decreased neuronal hyperpolarization and consequently, an increase in neuronal excitability.
Caption: Signaling pathway of S-135 as a benzodiazepine receptor inverse agonist.
Experimental Protocols
Assessment of Proconvulsant Activity: Potentiation of Pentylenetetrazole (PTZ)-Induced Convulsions
This protocol is designed to evaluate the proconvulsant effects of S-135 by observing its ability to potentiate seizures induced by a subconvulsive dose of pentylenetetrazole (PTZ).[1]
Materials:
-
S-135
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., saline, or a suitable solvent for S-135)
-
Male mice
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate male mice to the laboratory environment for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of S-135 in a suitable vehicle. Prepare a solution of PTZ in saline.
-
Grouping: Divide the animals into at least four groups:
-
Group 1: Vehicle control
-
Group 2: S-135 alone
-
Group 3: PTZ (subconvulsive dose) alone
-
Group 4: S-135 + PTZ (subconvulsive dose)
-
-
Administration:
-
Administer the vehicle or S-135 (e.g., intraperitoneally, i.p.) to the respective groups.
-
After a predetermined time (e.g., 30 minutes), administer a subconvulsive dose of PTZ (e.g., 30-40 mg/kg, i.p.) to Groups 3 and 4. The exact subconvulsive dose should be determined in a pilot study.
-
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for signs of seizures (e.g., myoclonic jerks, clonic convulsions, tonic-clonic convulsions, and death) for a period of 30 minutes.
-
Data Analysis: Record the latency to the first seizure and the severity of seizures for each animal. Analyze the data using appropriate statistical methods to determine if S-135 significantly potentiates the effects of PTZ.
Evaluation of Analeptic Activity: Antagonism of Pentobarbital-Induced Anesthesia
This protocol assesses the analeptic (stimulant) properties of S-135 by measuring its ability to reduce the duration of anesthesia induced by pentobarbital.[1]
Materials:
-
S-135
-
Pentobarbital sodium
-
Vehicle
-
Male mice or rats
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions.
-
Drug Preparation: Prepare solutions of S-135 and pentobarbital.
-
Anesthesia Induction: Administer a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to induce anesthesia. The loss of the righting reflex is considered the onset of anesthesia.
-
S-135 Administration: Once the animals are anesthetized, administer S-135 or vehicle.
-
Measurement of Anesthesia Duration: Record the time from the loss of the righting reflex until its return. The righting reflex is considered restored when the animal can right itself three times within 30 seconds when placed on its back.
-
Data Analysis: Compare the duration of anesthesia between the S-135 treated group and the vehicle control group using appropriate statistical tests.
Assessment of Antidepressant-like Activity: Reversal of Reserpine-Induced Hypoactivity
This protocol evaluates the potential antidepressant-like effects of S-135 by testing its ability to reverse the hypoactivity induced by reserpine.[1]
Materials:
-
S-135
-
Reserpine
-
Vehicle
-
Male mice
-
Activity monitoring apparatus (e.g., open field arena with automated tracking)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room and apparatus.
-
Reserpine Administration: Administer reserpine (e.g., 2 mg/kg, i.p.) to induce a state of hypoactivity. This is typically done 18-24 hours before testing.
-
S-135 Administration: On the day of the test, administer S-135 or vehicle to the reserpinized mice.
-
Activity Monitoring: Place the mice in the activity monitoring apparatus and record their locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity levels between the S-135 treated group and the vehicle control group to determine if S-135 reverses the reserpine-induced hypoactivity.
Evaluation of Cognitive-Enhancing Effects: Passive Avoidance Task
This protocol is used to assess the effects of S-135 on learning and memory. S-135 has been shown to antagonize amnesia in this task.[1]
Materials:
-
S-135
-
Amnesia-inducing agent (e.g., scopolamine)
-
Vehicle
-
Male mice or rats
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with a grid floor in the dark chamber connected to a shock generator)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer S-135, vehicle, or S-135 in combination with an amnesia-inducing agent prior to the training session.
-
Training Session:
-
Place the animal in the light compartment.
-
After a short habituation period, open the door to the dark compartment.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Session:
-
24 hours after the training session, place the animal back in the light compartment.
-
Open the door to the dark compartment and record the latency to enter. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups in the retention session.
Caption: Experimental workflow for the Passive Avoidance Task.
Assessment of Antidepressant-like Activity: Forced Swim Test
This protocol is a widely used screen for antidepressant drugs and can be used to evaluate the potential antidepressant-like effects of S-135.[1]
Materials:
-
S-135
-
Vehicle
-
Male mice
-
Cylindrical water tanks
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory.
-
Drug Administration: Administer S-135 or vehicle at a predetermined time before the test.
-
Pre-swim Session (optional but recommended): On the day before the test, place each mouse in a cylinder filled with water (23-25°C) for 15 minutes. This is done to induce a state of "behavioral despair".
-
Test Session: 24 hours after the pre-swim, place the mice back into the water-filled cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement other than that necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the S-135 treated group and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the Forced Swim Test.
Disclaimer
These protocols are intended as a guide for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize dosages, timing, and specific parameters based on their experimental setup and animal models.
References
Application Notes and Protocols for S-135 in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-135, with the chemical name 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a high-affinity inverse agonist of the benzodiazepine receptor. Unlike conventional benzodiazepine drugs which enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, S-135 produces opposite pharmacological actions. These properties suggest its potential as a therapeutic agent for conditions associated with central nervous system depression, such as memory impairment and depression. S-135 has been shown to activate brain function, indicating its utility in medicinal chemistry for the development of novel treatments for neurological and psychiatric disorders.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one | [1] |
| Molecular Formula | C15H11N3OS | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Applications in Medicinal Chemistry
S-135 serves as a valuable research tool and a lead compound in medicinal chemistry for several applications:
-
Probing the GABA-A Receptor: As a benzodiazepine receptor inverse agonist, S-135 can be utilized to study the structure and function of the GABA-A receptor complex and to investigate the physiological roles of inverse agonism at this site.
-
Development of Nootropic Agents: S-135 has demonstrated the ability to antagonize amnesia in preclinical models, making it a promising scaffold for the design and synthesis of novel cognitive enhancers.[1]
-
Antidepressant Drug Discovery: The compound has shown antidepressive properties in animal models, such as shortening the immobilization time in the despair test, suggesting its potential as a starting point for the development of new antidepressant medications.[1]
-
Reversal of Sedative Effects: S-135 has been shown to antagonize pentobarbital-induced anesthesia, indicating its potential for the development of agents to reverse the effects of sedative-hypnotic drugs.[1]
Quantitative Data
Table 1: In Vivo Pharmacological Effects of S-135
| Pharmacological Effect | Animal Model | Dosage and Administration | Observed Outcome | Reference |
| Potentiation of Pentylenetetrazole-induced Convulsions | Mice | Not Specified | Selectively potentiated the effect of a subconvulsive dose of pentylenetetrazole. | [1] |
| Antagonism of Pentobarbital-induced Anesthesia | Mice | Not Specified | Antagonized the anesthetic effects of pentobarbital. | [1] |
| Antagonism of Tetrabenazine-induced Ptosis | Mice | Not Specified | Reversed the ptosis induced by tetrabenazine. | [1] |
| Antagonism of Reserpine-induced Hypoactivity | Mice | Not Specified | Counteracted the hypoactivity caused by reserpine. | [1] |
| Antidepressant-like Effect (Despair Test) | Mice | Not Specified | Shortened the immobilization time. | [1] |
| Antagonism of Amnesia (Passive Avoidance Task) | Mice and Rats | Not Specified | Reversed amnesia induced in passive avoidance tasks. | [1] |
| Increased Brain Glucose Utilization | Not Specified | Not Specified | Enhanced glucose utilization in brain areas related to memory and arousal. | [1] |
Experimental Protocols
Protocol 1: Benzodiazepine Receptor Binding Assay
This protocol is a general procedure for a competitive radioligand binding assay to determine the affinity of S-135 for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
[3H]-Flunitrazepam (Radioligand)
-
S-135 (Test Compound)
-
Diazepam or Clonazepam (Unlabeled Competitor for non-specific binding)
-
Rat or mouse whole brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of Tris-HCl buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In triplicate, prepare assay tubes containing:
-
Total Binding: Tris-HCl buffer, [3H]-Flunitrazepam (e.g., 1-2 nM), and brain membrane preparation.
-
Non-specific Binding: Tris-HCl buffer, [3H]-Flunitrazepam, a high concentration of unlabeled competitor (e.g., 10 µM Diazepam), and brain membrane preparation.
-
Competitive Binding: Tris-HCl buffer, [3H]-Flunitrazepam, varying concentrations of S-135, and brain membrane preparation.
-
-
Incubate the tubes at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of S-135.
-
Determine the IC50 value (the concentration of S-135 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Passive Avoidance Test for Anti-Amnesic Activity
This protocol is a general procedure to assess the effect of S-135 on learning and memory in rodents.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment).
-
S-135
-
Vehicle solution
-
Amnesia-inducing agent (e.g., scopolamine)
-
Mice or rats
Procedure:
-
Acquisition Trial (Day 1):
-
Administer S-135 or vehicle to the animals at a predetermined time before the trial.
-
If inducing amnesia, administer the amnesic agent at the appropriate time relative to the trial.
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the animal and return it to its home cage.
-
-
Retention Trial (Day 2, typically 24 hours later):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
-
No foot shock is delivered during the retention trial.
-
A maximum cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups (vehicle, S-135, amnesic agent, S-135 + amnesic agent).
-
A significant increase in step-through latency in the S-135 treated group compared to the amnesic agent group indicates anti-amnesic activity.
-
Visualizations
Caption: S-135 signaling at the GABA-A receptor.
Caption: Workflow for receptor binding assay.
Caption: Passive avoidance test workflow.
Disclaimer
The information provided in these application notes and protocols is intended for research purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and research objectives. Researchers should adhere to all applicable safety guidelines and regulations when handling chemical compounds and conducting animal experiments.
References
Performing a DEPT-135 Experiment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) technique used for differentiating carbon atoms based on the number of attached protons.[1] The DEPT-135 experiment is a specific and highly informative variant that distinguishes between methyl (CH₃), methylene (CH₂), and methine (CH) groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are phased negatively (inverted).[2] Quaternary carbons, which lack directly attached protons, are not observed in the DEPT-135 spectrum.[3] This technique offers a significant sensitivity enhancement compared to standard ¹³C NMR by transferring polarization from the highly abundant ¹H nuclei to the less sensitive ¹³C nucleus.[3]
This application note provides a detailed protocol for performing a DEPT-135 experiment, from sample preparation to data analysis, intended to guide researchers in acquiring high-quality spectral data for structural elucidation.
Principle of the DEPT-135 Experiment
The DEPT pulse sequence is a sophisticated series of radiofrequency (RF) pulses and delays applied to both ¹H and ¹³C nuclei.[3] The key to the experiment is the transfer of magnetization from protons to their directly attached carbons. The final step in the DEPT-135 sequence is a 135° proton pulse. The phase of the resulting ¹³C signal is dependent on the number of protons attached to it, leading to the characteristic positive signals for CH/CH₃ and negative signals for CH₂ groups.
The logical flow of distinguishing carbon types using DEPT-135, often in conjunction with a standard broadband-decoupled ¹³C spectrum, is outlined below.
References
DEPT-135 Pulse Sequence: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to DEPT-135 NMR Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) spectroscopy technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups in a molecule.[1][2][3] The DEPT-135 experiment is a specific variant where the final proton pulse angle is set to 135°. This results in a carbon-13 spectrum where CH and CH₃ signals appear as positive peaks, while CH₂ signals are inverted, appearing as negative peaks.[1][4][5] Quaternary carbons (C) and carbons without attached protons are not observed in DEPT spectra.[4][5][6]
This technique is invaluable in the structural elucidation of organic molecules, a critical step in drug discovery and development for characterizing new chemical entities, natural products, and metabolites.[7][8] By providing clear information about the carbon skeleton, DEPT-135, often used in conjunction with standard ¹³C and DEPT-90 spectra, significantly simplifies the process of determining molecular structures.[2][4]
The DEPT-135 Pulse Sequence
The DEPT pulse sequence involves a series of radiofrequency pulses applied to both ¹H and ¹³C nuclei. The key principle is the transfer of polarization from the highly abundant and sensitive protons to the less sensitive ¹³C nuclei, which enhances the signal of the latter.[9] The final 135° proton pulse manipulates the phase of the resulting ¹³C signals based on the number of attached protons.
A simplified representation of the DEPT-135 pulse sequence is as follows:
Caption: Simplified DEPT-135 Pulse Sequence Diagram.
Experimental Parameters for DEPT-135
The successful acquisition of a DEPT-135 spectrum requires careful optimization of several parameters. The following table summarizes the key parameters, their functions, and typical starting values for a solution-state sample on a 400-600 MHz spectrometer.
| Parameter | Symbol | Function | Typical Value | Notes |
| Pulse Program | pulprog | Defines the sequence of pulses and delays. | dept135 | Specific name may vary by manufacturer. |
| Number of Scans | ns | Number of transients acquired to improve signal-to-noise. | 128 or higher | Should be a multiple of the phase cycle (e.g., 16). |
| Relaxation Delay | d1 | Time for spin system to return to equilibrium between scans. | 1-2 seconds | Can be adjusted based on the T1 of the sample. |
| Acquisition Time | aq | Duration of the free induction decay (FID) recording. | ~1 second | |
| Spectral Width | sw | The range of frequencies to be observed. | ~200 ppm | Should encompass all expected ¹³C signals. |
| Transmitter Offset | o1p | The center of the spectral window. | ~100 ppm | Should be set to the approximate center of the ¹³C spectrum. |
| 90° Pulse Width ¹H | p1 | Duration of the 90° pulse for protons. | Calibrated | Instrument and probe specific. |
| 90° Pulse Width ¹³C | pL1 | Duration of the 90° pulse for carbon-13. | Calibrated | Instrument and probe specific. |
| Delay for Polarization Transfer | d2 | Set based on the one-bond ¹H-¹³C coupling constant (¹JCH). | ~3.57 ms (for ¹JCH ≈ 140 Hz) | Calculated as 1/(2 * ¹JCH). |
| Decoupling | cpdprg | Program for proton decoupling during acquisition. | waltz16 or garp | Standard broadband decoupling sequences. |
Detailed Experimental Protocol
This protocol provides a general workflow for acquiring a DEPT-135 spectrum. Specific commands and parameter names may vary between spectrometer manufacturers (e.g., Bruker, JEOL, Varian/Agilent).
Sample Preparation
-
Dissolve the sample: Dissolve 5-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to NMR tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Setup
-
Insert the sample: Place the NMR tube in the spinner turbine and insert it into the magnet.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and Match: Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Calibrate Pulses: If not already done, perform pulse calibration experiments to determine the accurate 90° pulse widths for both ¹H and ¹³C.
Data Acquisition
-
Acquire a standard ¹³C spectrum: It is highly recommended to first acquire a standard broadband-decoupled ¹³C spectrum to determine the chemical shift range of interest.[4][10]
-
Load DEPT-135 parameters: Load a standard DEPT-135 parameter set.
-
Set spectral parameters: Adjust the spectral width (sw) and transmitter offset (o1p) to cover the region where protonated carbons appear, as determined from the ¹³C spectrum.
-
Set acquisition parameters: Set the number of scans (ns) and relaxation delay (d1). For DEPT, the number of scans can often be about half of that used for a standard ¹³C experiment to achieve similar signal-to-noise.
-
Start acquisition: Initiate the experiment.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired FID. An exponential multiplication with a line broadening factor (LB) of 1-2 Hz can be applied to improve the signal-to-noise ratio.[11]
-
Phase Correction: Carefully phase the spectrum. Ensure that known CH₂ peaks are negative and CH/CH₃ peaks are positive.
-
Baseline Correction: Apply an automatic or manual baseline correction.
-
Referencing: Reference the spectrum to the solvent signal or an internal standard.
-
Peak Picking: Identify and label the peaks.
Caption: Experimental workflow for DEPT-135 NMR.
Applications in Drug Discovery and Development
The DEPT-135 experiment is a cornerstone technique for the structural characterization of small molecules, which is fundamental in several stages of drug discovery and development.
-
Hit Identification and Validation: In high-throughput screening campaigns, hits often need rapid structural confirmation. DEPT-135, along with other NMR experiments, can quickly verify the carbon framework of a hit molecule.
-
Lead Optimization: As medicinal chemists synthesize analogs of a lead compound to improve its properties, DEPT-135 is routinely used to confirm the structures of these new chemical entities. It provides unambiguous evidence for changes in the molecule, such as the reduction of a carbonyl to a methylene group.
-
Natural Product Drug Discovery: The structures of natural products are often complex and unknown. DEPT-135 is an essential tool in the battery of NMR experiments used to piece together the intricate structures of these potential drug candidates.[7]
-
Impurity and Metabolite Identification: Characterizing impurities and metabolites is a critical aspect of drug development. DEPT-135 can help in determining the structure of these related substances, which is crucial for safety assessment.
By providing clear and direct information on the types of protonated carbons, the DEPT-135 experiment accelerates the structure elucidation process, enabling faster decision-making in the drug discovery pipeline.
References
- 1. fiveable.me [fiveable.me]
- 2. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 3. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DEPT [nmr.chem.ucsb.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. news-medical.net [news-medical.net]
- 9. tecmag.com [tecmag.com]
- 10. AVANCE Tutorial: DEPT-135 Experiment [imserc.northwestern.edu]
- 11. benchchem.com [benchchem.com]
Practical Guide to Interpreting DEPT-135 Spectra: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to DEPT-135 NMR Spectroscopy
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate carbon signals based on the number of attached protons.[1][2] The DEPT-135 experiment is a specific variant that provides crucial information for the structural elucidation of organic molecules by distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[2][3][4] Unlike a standard broadband-decoupled ¹³C NMR spectrum which shows all unique carbon atoms as single lines, a DEPT-135 spectrum provides spectral editing based on the phase of the carbon signal.
In a DEPT-135 spectrum:
-
CH₂ (methylene) groups appear as negative (inverted) signals.[2][4]
-
Quaternary carbons (C) , which lack directly attached protons, are not observed.[2][5]
This technique is invaluable for assigning carbon resonances and confirming structural features within a molecule. For a comprehensive analysis, the DEPT-135 spectrum is typically analyzed in conjunction with a standard broadband-decoupled ¹³C NMR spectrum and often a DEPT-90 spectrum, which exclusively shows CH signals.[4]
Principles of DEPT-135
The DEPT pulse sequence involves the transfer of polarization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[6] This transfer enhances the ¹³C signal. The final step in the DEPT-135 pulse sequence is a 135° proton pulse, which modulates the phase of the resulting carbon signal based on the number of attached protons. This phase modulation is the key to differentiating the carbon types.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity : For a typical small organic molecule (MW < 1000 g/mol ), dissolve 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[7] For ¹H spectra, a lower concentration of 5-25 mg is often sufficient.[7]
-
Solvent Selection : Use a high-purity deuterated solvent that completely dissolves the sample. Common choices include CDCl₃, DMSO-d₆, Acetone-d₆, and D₂O.[7]
-
Filtration : To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[8]
-
NMR Tubes : Use clean, high-quality NMR tubes. Chipped or broken tubes should be discarded as they can be dangerous and affect the magnetic field homogeneity.[8]
Spectrometer Setup and Data Acquisition
The following is a general protocol for acquiring a DEPT-135 spectrum on a modern NMR spectrometer. Specific parameters may vary depending on the instrument and the sample.
-
Initial Setup : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]
-
Tuning : Tune and match the ¹H and ¹³C channels of the probe.[9]
-
Load DEPT-135 Pulse Program : Select the standard DEPT-135 pulse sequence from the spectrometer's software library (e.g., dept135 on Bruker systems).[10]
-
Set Acquisition Parameters :
-
Spectral Width (SW) : Set the spectral width to encompass all expected ¹³C chemical shifts (e.g., 0-200 ppm).[9]
-
Transmitter Frequency Offset (O1p) : Center the transmitter frequency in the middle of the expected spectral range.[9]
-
Acquisition Time (AQ) : A typical value is around 1.0 second.[9]
-
Relaxation Delay (D1) : A delay of 1-2 seconds is common to allow for relaxation of the nuclei between scans.[9]
-
Number of Scans (NS) : The number of scans will depend on the sample concentration. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[9]
-
¹J(C,H) Coupling Constant : The DEPT experiment is optimized for a specific one-bond carbon-proton coupling constant. A typical default value is 145 Hz, which is suitable for many organic molecules.[11]
-
Data Processing
-
Fourier Transformation : Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform of the Free Induction Decay (FID).[9]
-
Phasing : Manually phase the spectrum to ensure that the CH/CH₃ signals are positive and the CH₂ signals are negative.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Reference the spectrum to the chemical shift of the deuterated solvent or an internal standard (e.g., TMS).
Data Presentation and Interpretation
Quantitative data from a DEPT-135 experiment should be presented in a clear and organized manner to facilitate interpretation. A tabular format is highly recommended.
Example Data Table: Isoamyl Acetate
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Multiplicity | Assignment |
| 171.1 | No Signal | C | Carbonyl |
| 63.1 | Negative | CH₂ | -O-C H₂- |
| 37.3 | Negative | CH₂ | -CH₂-C H₂-CH- |
| 25.0 | Positive | CH | -C H(CH₃)₂ |
| 22.4 | Positive | CH₃ | -CH(C H₃)₂ |
| 20.9 | Positive | CH₃ | -C(=O)-C H₃ |
Combined Analysis with ¹³C and DEPT-90
For unambiguous assignment, a combined analysis is often necessary.
| Chemical Shift (δ, ppm) | ¹³C Signal | DEPT-90 Signal | DEPT-135 Phase | Assignment |
| 135.0 | Present | Present | Positive | CH |
| 128.5 | Present | No Signal | Negative | CH₂ |
| 25.0 | Present | No Signal | Positive | CH₃ |
| 140.0 | Present | No Signal | No Signal | C |
Visualizing Workflows and Relationships
Experimental Workflow
The following diagram illustrates the typical workflow for a DEPT-135 experiment.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sc.edu [sc.edu]
- 6. tecmag.com [tecmag.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. DEPT – Shared Instrumentation Facility [wp.nyu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Sample Preparation for DEPT-135 NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction to DEPT-135 NMR
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) technique used to differentiate carbon signals based on the number of attached protons.[1][2] The DEPT-135 experiment is particularly valuable in structural elucidation as it provides clear, phase-edited information:
-
CH (methine) and CH₃ (methyl) groups appear as positive signals.[3][4]
-
CH₂ (methylene) groups appear as negative (inverted) signals.[3][4]
-
Quaternary carbons (those with no attached protons) are not observed.[3][4]
This technique relies on polarization transfer from ¹H to ¹³C nuclei, which enhances the signal of protonated carbons.[2][5] Therefore, meticulous sample preparation is paramount to ensure high-quality, interpretable spectra, which is a critical step in the characterization of novel chemical entities and drug substances. This document provides a detailed protocol for the preparation of samples for DEPT-135 NMR analysis.
Quantitative Sample Preparation Guidelines
The quality of a DEPT-135 spectrum is directly influenced by sample concentration, choice of solvent, and overall sample purity. The following table summarizes the key quantitative parameters for optimal sample preparation.
| Parameter | Recommended Value | Notes & Justification |
| Analyte Mass (Small Molecules <1000 g/mol ) | 5 - 25 mg | While standard ¹³C NMR often requires 50-100 mg, DEPT experiments are more sensitive due to polarization transfer.[6][7] This range balances a strong signal-to-noise ratio with avoiding line broadening from overly concentrated samples.[6] |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | This volume ensures a sufficient sample height in a standard 5 mm NMR tube to be properly measured by the instrument's radiofrequency coils.[6][7][8] Using too little solvent can make magnetic field shimming difficult.[6][9] |
| NMR Tube Specifications | 5 mm outer diameter, high-quality glass (e.g., Wilmad, Norell) | Standard 5 mm tubes are required for most solution-state NMR instruments.[10] High-quality, clean, and unscratched tubes are essential for achieving optimal magnetic field homogeneity and preventing poor spectral resolution.[6][11] |
| Sample State | Homogeneous solution, free of particulates | Suspended solids will distort the local magnetic field, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[11] The final solution must be transparent. |
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for preparing a solid or liquid analyte for DEPT-135 NMR analysis.
3.1. Materials and Equipment
-
Analyte (5-25 mg)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Analytical balance
-
Small glass vial with cap (e.g., 1-dram vial)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette
-
Glass wool or cotton wool (for filtration, if needed)
-
Vortex mixer (optional, but recommended)
-
Permanent marker for labeling
3.2. Step-by-Step Procedure
-
Weigh the Analyte: Accurately weigh between 5 and 25 mg of the purified, solid compound directly into a clean, dry glass vial.[6][8] For liquid samples, use an equivalent molar amount.
-
Select and Add Solvent: Choose a deuterated solvent in which the analyte is fully soluble.[9] Using a pipette, add approximately 0.6-0.7 mL of the selected solvent to the vial.[7][8]
-
Dissolve the Sample: Cap the vial and mix thoroughly to ensure complete dissolution. A vortex mixer is highly effective for this step.[9] Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be a true, transparent liquid.[9]
-
Filter if Necessary: If any solid particles, dust, or cloudiness are present, the sample must be filtered.[11]
-
Tightly pack a small plug of glass wool or cotton wool into a Pasteur pipette.
-
Transfer the solution from the vial through the filter-pipette directly into the clean NMR tube.[11]
-
-
Transfer to NMR Tube: If filtration was not required, use a clean Pasteur pipette to transfer the clear solution from the vial into the NMR tube.
-
Final Checks and Labeling:
-
Ensure the liquid column height is adequate (~4-5 cm).
-
Securely cap the NMR tube. Parafilm may be used to seal the cap for volatile solvents or long-term storage, but should not be wrapped on the body of the tube.[10]
-
Label the top of the NMR tube (not the cap) with a unique identifier using a permanent marker.[6][10] Avoid paper labels or tape, which can interfere with the sample spinning in the spectrometer.[6]
-
Wipe the exterior of the lower part of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[10]
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical basis of the DEPT-135 experiment.
Caption: Workflow for DEPT-135 NMR Sample Preparation.
Caption: Logic diagram of signal output in a DEPT-135 spectrum.
References
- 1. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. tecmag.com [tecmag.com]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for S 135 as a Ligand in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 135 is a potent and highly selective antagonist for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. The σ1 receptor is implicated in a variety of cellular functions and is a therapeutic target for numerous neurological and psychiatric disorders. Understanding the binding characteristics of ligands like this compound is crucial for the development of novel therapeutics. These application notes provide detailed protocols for characterizing the binding of this compound to its target protein using various standard binding assays.
Data Presentation
The following table summarizes the binding affinity of this compound and other common Sigma-1 receptor ligands. This data is essential for designing and interpreting protein binding assays.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity (σ1 vs σ2) | Reference |
| This compound (compound 137) | Sigma-1 | 1.06 | N/A | 1344-fold | [1] |
| (+)-Pentazocine | Sigma-1 | 5.18 | N/A | High | [2] |
| Haloperidol | Sigma-1 | 9.25 | 4.5 | Moderate | [2][3] |
| NE-100 | Sigma-1 | N/A | 4.16 | High | [3] |
| Siramesine | Sigma-2 | 17 (for σ1) | 0.12 (for σ2) | 140-fold for σ2 | [3] |
| PB28 | Sigma-2 (agonist), Sigma-1 (antagonist) | 0.38 (for σ1) | 0.68 (for σ2) | N/A | [3] |
Note: Data for this compound is based on "Sigma-1 receptor antagonist 1 (compound 137)"[1], which is presumed to be this compound based on nomenclature conventions in medicinal chemistry.
Signaling Pathways
This compound, as a Sigma-1 receptor antagonist, is expected to modulate downstream signaling pathways regulated by this receptor. The following diagrams illustrate the hypothesized mechanism of action of this compound in key signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Determination of Ki
This protocol is adapted from standard procedures for Sigma-1 receptor binding assays and is suitable for determining the inhibitory constant (Ki) of this compound.
Materials:
-
Membrane Preparation: Guinea pig liver membranes, which are rich in Sigma-1 receptors.
-
Radioligand: [3H]-(+)-pentazocine, a selective Sigma-1 receptor agonist.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Test Compound: this compound at varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethylenimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of this compound:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM haloperidol).
-
50 µL of this compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
-
Add 50 µL of [3H]-(+)-pentazocine to each well at a final concentration near its Kd (e.g., 5 nM).
-
Add 100 µL of the guinea pig liver membrane preparation (protein concentration adjusted to yield adequate signal, e.g., 100-200 µ g/well ) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This hypothetical protocol describes how a competitive FP assay could be developed to screen for ligands binding to the Sigma-1 receptor.
Principle: A small fluorescently labeled ligand (tracer) for the Sigma-1 receptor will have a low fluorescence polarization value. Upon binding to the larger receptor protein, its tumbling rate slows down, resulting in a higher polarization value. Unlabeled ligands, such as this compound, will compete with the tracer for binding, causing a decrease in polarization.
Materials:
-
Purified Sigma-1 Receptor Protein.
-
Fluorescent Tracer: A known Sigma-1 receptor ligand conjugated to a fluorophore (e.g., fluorescein).
-
Test Compound: this compound at varying concentrations.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Black, low-binding 96- or 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Tracer and Receptor Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the Sigma-1 receptor protein against the fixed tracer concentration to determine the concentration that yields a significant increase in polarization (assay window).
-
-
Assay Setup: In a black microplate, add the following in triplicate:
-
A fixed concentration of the fluorescent tracer.
-
A fixed concentration of the Sigma-1 receptor protein (as determined in the optimization step).
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Surface Plasmon Resonance (SPR) Assay
This hypothetical protocol outlines the use of SPR to determine the binding kinetics (kon and koff) and affinity (KD) of this compound to the Sigma-1 receptor.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The Sigma-1 receptor (ligand) is immobilized on the chip, and a solution containing this compound (analyte) is flowed over the surface. The binding and dissociation of this compound are monitored in real-time.
Materials:
-
Purified Sigma-1 Receptor Protein.
-
Analyte: this compound at varying concentrations.
-
SPR Instrument and Sensor Chip (e.g., CM5 chip).
-
Immobilization Buffers and Reagents (e.g., amine coupling kit: EDC, NHS, ethanolamine).
-
Running Buffer: HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant) or similar.
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized ligand (e.g., low pH glycine or high salt solution).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified Sigma-1 receptor protein in a suitable buffer (e.g., sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface for a defined period (association phase).
-
Switch back to the running buffer and monitor the dissociation of this compound (dissociation phase).
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Sigma-1 receptor in various physiological and pathological processes. The protocols provided herein offer robust methods for characterizing the binding of this compound and similar ligands to their target protein. Proper application of these techniques will facilitate the elucidation of the pharmacological profile of novel compounds and aid in the development of new therapeutics targeting the Sigma-1 receptor.
References
Application Notes and Protocols for In Vitro Assays Using S-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound S-135, chemically known as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a potent ligand for the benzodiazepine receptor (BZR), a modulatory site on the GABAA receptor complex. Unlike classical benzodiazepines which act as positive allosteric modulators (agonists), S-135 exhibits inverse agonist properties. This means it binds to the benzodiazepine receptor and induces a conformational change in the GABAA receptor that reduces the effect of GABA, thereby decreasing the frequency of chloride channel opening. This activity profile makes S-135 a valuable tool for investigating the physiological and pathological roles of the GABAergic system and a potential lead compound for the development of therapeutics for conditions requiring neuronal activation.
These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of S-135 at the benzodiazepine receptor.
Data Presentation
Table 1: Benzodiazepine Receptor Binding Affinity of Thienylpyrazoloquinolines
| Compound Series | General Structure | Binding Affinity (Ki) | Reference |
| Thienylpyrazoloquinolines | 2-(5-Alkylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolines | 0.3 - 2.6 nM | [1] |
Note: S-135 belongs to this series of compounds and is expected to have a high affinity within this range.
Experimental Protocols
Benzodiazepine Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of S-135 for the benzodiazepine receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Compound: S-135
-
Radioligand: [3H]Flunitrazepam
-
Receptor Source: Rat cortical membranes
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific binding control: Diazepam (1 µM)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Rat cortical membranes, [3H]Flunitrazepam (at a concentration close to its Kd), and buffer.
-
Non-specific Binding: Rat cortical membranes, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 1 µM).
-
Competitive Binding: Rat cortical membranes, [3H]Flunitrazepam, and varying concentrations of S-135.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the S-135 concentration.
-
Determine the IC50 value (the concentration of S-135 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for Functional Inverse Agonist Activity
Objective: To determine the functional activity of S-135 at the GABAA receptor by measuring its effect on [35S]GTPγS binding. Inverse agonists will decrease basal [35S]GTPγS binding.
Materials:
-
Compound: S-135
-
Radioligand: [35S]GTPγS
-
Receptor Source: Membranes from cells expressing recombinant human GABAA receptors (e.g., α1β2γ2) or rat cortical membranes.
-
Assay Buffer: Containing MgCl2, EGTA, Tris-HCl, and NaCl.
-
GDP
-
Non-specific binding control: Unlabeled GTPγS
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Basal Binding: Membranes, [35S]GTPγS, GDP, and assay buffer.
-
Non-specific Binding: Membranes, [35S]GTPγS, GDP, and a high concentration of unlabeled GTPγS.
-
Compound Effect: Membranes, [35S]GTPγS, GDP, and varying concentrations of S-135.
-
(Optional) Agonist Control: Membranes, [35S]GTPγS, GDP, and a known GABAA agonist (e.g., GABA or a benzodiazepine agonist) to demonstrate stimulation of binding.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding.
-
Plot the percentage of basal [35S]GTPγS binding against the logarithm of the S-135 concentration.
-
An inverse agonist will show a concentration-dependent decrease in basal [35S]GTPγS binding.
-
Mandatory Visualization
Caption: Signaling pathway of S-135 at the GABA-A receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
References
Troubleshooting & Optimization
Technical Support Center: S 135 Synthesis
Unable to Proceed: Ambiguous "S 135" Designation
Our comprehensive search for "this compound synthesis" has not yielded information about a specific chemical or biochemical synthesis process that aligns with the context of researchers, scientists, and drug development professionals. The predominant results for "this compound" refer to a high-strength structural steel, a material not typically associated with laboratory synthesis in a pharmaceutical or research setting.
To provide you with accurate and relevant technical support, we require a more specific identifier for the synthesis process you are interested in. "this compound" may be an internal project code, an abbreviated name, or a novel compound not yet widely documented in public sources.
Please provide additional details, such as:
-
The full chemical name or CAS number of the compound being synthesized.
-
The class of molecule (e.g., small molecule, peptide, oligonucleotide).
-
Any associated publications or patents that describe the synthesis.
-
The context in which you have encountered the term "this compound synthesis."
Once we have this clarifying information, we will be able to build a comprehensive technical support center with the detailed troubleshooting guides, experimental protocols, and visualizations you have requested.
For your reference, our search did identify "S135" as a grade of steel.[1][2][3] Key characteristics of S135 steel are summarized below.
S135 High-Strength Structural Steel
S135 is a premium-grade, high-strength structural steel known for its excellent strength-to-weight ratio and is primarily used in demanding construction and engineering applications.[1]
Chemical Composition:
The primary alloying elements in S135 steel include carbon, manganese, and chromium, which contribute to its specific mechanical properties.[3]
| Element | Purpose |
| Carbon | Increases hardness and strength.[3] |
| Manganese | Enhances hardenability and wear resistance.[3] |
| Chromium | Improves corrosion resistance and toughness.[3] |
Manufacturing Process:
The production of S135 steel typically involves:
-
Electric arc furnace melting.
-
Secondary refining processes (ladle furnace treatment and vacuum degassing).
-
Continuous casting.
-
Controlled rolling and quenching-tempering.[1]
This advanced thermomechanical processing results in a fine-grained, tempered martensitic microstructure, which provides an excellent balance of strength and toughness.[1]
Common Issues and Failure Analysis:
In the context of S135 steel, "synthesis" is not the appropriate term; rather, issues arise during manufacturing and application. Failure analysis of S135 drill pipes, for example, has shown that failures can be attributed to factors such as:
-
Overload ductile fracture.
-
Corrosion and scouring of the material.
-
Stress concentration leading to crack initiation and propagation.
-
Sulfide stress corrosion cracking , particularly in environments with high H2S content.
We look forward to your clarification to proceed with your request for a technical support center focused on your specific area of interest.
References
Technical Support Center: Compound S 135
Welcome to the technical support center for the synthesis of compound S 135. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this novel heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
A1: The yield of this compound is highly sensitive to several factors. Based on our experience, the most critical are:
-
Purity of Starting Materials: Impurities in your reactants can lead to side reactions and a lower yield.[1][2]
-
Reaction Temperature: The synthesis is temperature-sensitive. Deviations from the optimal temperature can either slow down the reaction or lead to the formation of byproducts.[1][2]
-
Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction.[1][3]
-
Reaction Time: It is crucial to monitor the reaction to determine the optimal time for completion.[2]
Q2: I am observing a very low yield. What are the first things I should check?
A2: A low yield can be attributed to several common errors.[3] We recommend the following initial checks:
-
Verify Reagent Purity: Ensure all starting materials are of the highest possible purity. Consider purifying them if necessary.[1][3]
-
Check Glassware: Make sure all glassware is thoroughly dried, as moisture can inhibit the reaction.[1][3]
-
Confirm Stoichiometry: Double-check all calculations for reagent amounts.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the progress of the reaction and ensure it has gone to completion.[2]
Q3: Can the workup procedure affect the final yield?
A3: Absolutely. Significant loss of product can occur during the workup phase.[1] Key points to consider are:
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions.
-
Careful Rinsing: Rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent to recover any residual product.[3]
-
Drying Agent: Use an appropriate amount of drying agent and rinse it thoroughly with the solvent to recover any adsorbed product.[3]
Q4: What is the best way to purify this compound?
A4: Flash column chromatography is the most effective method for purifying this compound.[4][5] The choice of solvent system is critical and should be determined by TLC analysis. A common starting point is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[4]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide helps you troubleshoot reactions where the yield of this compound is significantly lower than expected or where no product is observed.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Impure Reactants | Verify the purity of starting materials using techniques like NMR or GC-MS.[2] | Purify reactants by recrystallization, distillation, or chromatography. |
| Incorrect Temperature | Monitor the internal reaction temperature precisely. | Use a calibrated thermometer and a reliable heating/cooling system. Optimize the temperature in small increments.[1][2] |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried before use.[3] | Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Stirring | Observe the reaction mixture for homogeneity. | Use a suitable stir bar and ensure vigorous stirring throughout the reaction. |
| Reaction Not Complete | Monitor the reaction progress by TLC.[2] | Increase the reaction time or consider a slight increase in temperature. |
| Product Degradation | Analyze the crude mixture for byproducts. | If the product is unstable, consider quenching the reaction earlier and working it up immediately at a lower temperature.[3] |
Guide 2: Product Loss During Workup and Purification
This guide addresses issues related to losing the product during the isolation and purification steps.
Workflow for Minimizing Product Loss
Caption: A workflow to minimize product loss during workup and purification.
Common Pitfalls and Solutions
| Problem Area | Common Pitfall | Solution |
| Extraction | Incomplete phase separation or insufficient solvent. | Allow layers to separate completely. Use an adequate volume of extraction solvent and perform at least three extractions.[3] |
| Drying | Using too much or too little drying agent. Product adsorbed onto the drying agent. | Use a sufficient amount of drying agent (e.g., MgSO₄, Na₂SO₄) until it no longer clumps. Rinse the drying agent thoroughly with fresh solvent.[3] |
| Concentration | Loss of volatile product on the rotary evaporator. | Use a lower bath temperature and carefully control the vacuum to avoid bumping.[3] |
| Chromatography | Poor separation from impurities. Product streaking on the column. | Optimize the eluent system using TLC. Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent to improve peak shape.[4] |
| Transfer Losses | Leaving product behind on glassware. | Rinse all glassware (flasks, funnels, pipettes) with the appropriate solvent and combine the rinses.[3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This is a general guideline and may require optimization for your specific setup.
-
Reaction Setup:
-
Add reactant A (1.0 eq) and a magnetic stir bar to a flame-dried, round-bottom flask under an inert atmosphere.
-
Dissolve reactant A in anhydrous solvent (e.g., THF, DCM).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Reagent Addition:
-
Slowly add reactant B (1.1 eq) to the stirred solution over 15-20 minutes.
-
If the reaction is exothermic, maintain the internal temperature by adjusting the addition rate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the specified temperature.
-
Monitor the progress by taking small aliquots and analyzing them by TLC. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated NH₄Cl solution).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an optimized eluent system.
-
Protocol 2: Flash Column Chromatography for this compound Purification
-
Column Packing:
-
Select a column of appropriate size (a 70:1 ratio of silica gel to crude material is often a good starting point).[5]
-
Pack the column with silica gel as a slurry in the nonpolar solvent of your eluent system.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, use a "dry-loading" technique where the compound is adsorbed onto a small amount of silica gel.[5]
-
-
Elution:
-
Begin elution with the determined solvent system, collecting fractions in test tubes.
-
If using gradient elution, gradually increase the polarity of the solvent mixture.[5]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
Signaling Pathway (Hypothetical)
The synthesis of this compound is hypothesized to proceed through the following pathway:
Caption: A simplified hypothetical reaction pathway for the synthesis of this compound.
References
S 135 stability and storage conditions
Technical Support Center: S 135
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the small molecule inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for at least two years.
Q2: How should I prepare and store this compound solutions?
This compound is soluble in DMSO at concentrations up to 100 mM. For short-term storage (up to one week), stock solutions in DMSO can be kept at 4°C. For long-term storage, it is recommended to aliquot the DMSO stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is advisable to use a final DMSO concentration that is non-toxic to the experimental system (typically <0.1%).
Q3: Is this compound sensitive to light?
Yes, this compound exhibits some photosensitivity. Prolonged exposure to light can lead to degradation. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or light-protected containers.
Q4: What is the stability of this compound in aqueous media?
The stability of this compound in aqueous solutions is pH-dependent. The compound is most stable at a neutral pH (7.0-7.4). At acidic or alkaline pH, the rate of hydrolysis increases. It is recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound powder is stored at -20°C and stock solutions are stored at -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Precipitation of this compound in aqueous media. | Ensure the final concentration of DMSO is sufficient to maintain solubility. If precipitation occurs, try vortexing the solution or using a gentle warming step (if the compound's stability at higher temperatures is confirmed). Consider using a different solvent system if compatible with the experiment. | |
| Low or no observed activity | Inactive this compound. | Verify the integrity of the compound by analytical methods such as HPLC or LC-MS. |
| Incorrect dosage or concentration. | Perform a dose-response experiment to determine the optimal concentration for your experimental system. | |
| Cell toxicity observed at effective concentrations | DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Off-target effects of this compound. | Investigate potential off-target effects by performing control experiments and consulting relevant literature on the target pathway. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under various storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into separate vials for testing at different conditions (e.g., -20°C, 4°C, room temperature, exposure to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial time point (t=0).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway inhibited by this compound and a general experimental workflow for its use.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound.
Optimizing DEPT-135 for Specific Nuclei: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DEPT-135 experiments for specific nuclei.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the DEPT-135 experiment?
A1: DEPT (Distortionless Enhancement by Polarization Transfer) is a powerful NMR pulse sequence used to determine the multiplicity of carbon centers (or other nuclei) by transferring polarization from protons to the nucleus of interest.[1][2] The DEPT-135 experiment specifically distinguishes between CH, CH₂, and CH₃ groups based on the phase of their signals. In a standard DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are inverted (negative).[3][4] Quaternary carbons (C) are not observed in DEPT spectra as they lack directly attached protons for polarization transfer.[1][5]
Q2: How do I differentiate between CH and CH₃ signals, since both are positive in a DEPT-135 spectrum?
A2: To distinguish between CH and CH₃ signals, a DEPT-90 experiment is typically run in conjunction with the DEPT-135.[3] In a DEPT-90 spectrum, only CH signals are observed.[1] By comparing the DEPT-135 and DEPT-90 spectra, you can unambiguously identify the CH₃ signals as the positive peaks that are present in the DEPT-135 but absent in the DEPT-90.[4]
Q3: Can DEPT-135 be used for nuclei other than ¹³C?
A3: Yes, the DEPT pulse sequence is highly advantageous for other nuclei, particularly those with low natural abundance and a negative gyromagnetic ratio, such as ²⁹Si and ¹⁵N.[6] For these nuclei, polarization transfer from ¹H not only enhances the signal but also circumvents the issue of signal nulling or inversion that can occur with the Nuclear Overhauser Effect (NOE).[6] The repetition rate of the experiment is also dictated by the shorter ¹H relaxation times, leading to significant time savings.[6]
Q4: What is the importance of the ¹J(X-H) coupling constant in a DEPT experiment?
A4: The DEPT pulse sequence is tuned to a specific one-bond coupling constant (¹J) between the observed nucleus (X) and the proton (H). The efficiency of polarization transfer is maximal when the delay in the pulse sequence is set to 1/(2J). Using a J value that is significantly different from the actual coupling constant in the molecule can lead to suboptimal signal intensity and potential artifacts.[7] For ¹³C, a typical value of 145 Hz is used, which is a good average for sp³ and sp² hybridized carbons.[7] However, for molecules with significantly different coupling constants (e.g., sp hybridized carbons), it may be necessary to adjust this value.
Troubleshooting Guide
Issue 1: Incorrect Phasing of Peaks (e.g., CH₂ peaks are positive, or some CH/CH₃ peaks are negative)
Possible Causes:
-
Incorrect Phasing during Processing: The most common reason is improper manual or automatic phase correction.[7]
-
Miscalibrated ¹H Pulses: Inaccurate 90° and 180° proton pulse widths can lead to phase anomalies.[8][9] Even slight miscalibrations can affect the appearance of the spectrum.[8]
-
Large Variation in ¹JCH Coupling Constants: If your molecule contains carbons with ¹JCH values that deviate significantly from the value used in the experiment (typically ~145 Hz), it can result in phase distortions. For instance, terminal alkynes with ¹JCH around 250 Hz may appear negative in a DEPT-135 spectrum.[7]
Solutions:
-
Reprocess the Spectrum: Manually re-phase the spectrum. Start by applying a zero-order phase correction to a known positive peak (e.g., a CH₃ group), and then adjust the first-order phase correction to flatten the baseline across the entire spectrum.[7]
-
Calibrate Proton Pulses: Perform a pulse calibration for the ¹H channel on your specific sample. For best results, the 90° pulse width should be determined with high precision.[9]
-
Adjust the J-Coupling Value: If you suspect a wide range of J-couplings, you can either run multiple DEPT experiments with different J-values or use a compromise value that is an average for the types of carbons in your molecule.
Issue 2: Poor Signal-to-Noise (S/N) Ratio
Possible Causes:
-
Insufficient Number of Scans (NS): Especially for dilute samples or nuclei with low natural abundance, a higher number of scans is required to achieve adequate S/N.
-
Suboptimal Relaxation Delay (D1): The DEPT experiment's repetition rate is governed by the T₁ relaxation of the protons. If the relaxation delay is too short, the protons may not fully relax between scans, leading to signal saturation and reduced intensity.[10][11]
-
Incorrect Pulse Widths: Inaccurate pulse widths for both the observed nucleus and protons will result in inefficient polarization transfer and lower signal intensity.[12]
Solutions:
-
Increase the Number of Scans: As a general rule, doubling the S/N requires quadrupling the number of scans.
-
Optimize the Relaxation Delay (D1): For routine applications, a D1 of 1-2 seconds is often sufficient.[11] However, for quantitative measurements or molecules with long proton T₁ values, D1 should be set to at least 1.5 times the longest proton T₁.[10]
-
Perform Pulse Calibration: Calibrate the 90° pulse widths for both the observed nucleus (e.g., ¹³C) and ¹H on your sample.[12]
Issue 3: Missing Expected Peaks
Possible Causes:
-
Quaternary Carbons: Quaternary carbons are inherently absent in DEPT spectra.[5]
-
Overlapping Signals: It's possible for a CH and a CH₂ signal to overlap, potentially leading to signal cancellation or a very weak, difficult-to-interpret signal in a DEPT-135 spectrum.[13]
-
Very Broad Signals: If a signal is very broad, it may be lost in the baseline noise.
-
Extreme J-Coupling Values: For certain nuclei and molecular geometries, the ¹J coupling might be close to zero, leading to no signal in the DEPT spectrum.
Solutions:
-
Compare with a Standard 1D Spectrum: To identify quaternary carbons, compare your DEPT-135 spectrum with a standard broadband-decoupled 1D spectrum of the same nucleus. Peaks present in the 1D spectrum but absent in the DEPT-135 are quaternary.[3]
-
Utilize 2D NMR: Techniques like HSQC-DEPT can resolve overlapping signals and provide clearer multiplicity information.[13]
-
Adjust Experimental Parameters: For broad signals, consider factors like sample temperature, viscosity, and potential chemical exchange.
Data Presentation
Table 1: Typical One-Bond Proton-Carbon Coupling Constants (¹JCH)
| Carbon Hybridization | Typical ¹JCH Range (Hz) | Notes |
| sp³ (Alkanes) | 115 - 140 | Can be higher with electronegative substituents.[14][15] |
| sp² (Alkenes) | 150 - 200 | Generally higher than sp³ carbons.[15] |
| sp² (Aromatics) | 155 - 165 | Fairly consistent within this range.[16] |
| sp (Alkynes) | 240 - 270 | Significantly higher than sp³ and sp² carbons.[15][16] |
Experimental Protocols
Protocol 1: Standard DEPT-135 Experiment for ¹³C
-
Preliminary Setup:
-
Parameter Setup:
-
Load a standard DEPT-135 parameter set.[17]
-
Set the spectral width (SW) and transmitter frequency offset (O1) based on the 1D ¹³C spectrum.
-
Ensure the proton transmitter offset (O2) is centered on the proton spectrum.
-
Verify that the 90° pulse widths for both ¹³C and ¹H are correctly calibrated for your probe and sample.[12]
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds for routine analysis).[17]
-
Set the number of scans (NS) to achieve the desired signal-to-noise ratio.[17]
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After data collection, perform a Fourier transform.
-
Apply phase correction. Ensure that CH and CH₃ peaks are positive and CH₂ peaks are negative.[18]
-
Apply baseline correction.
-
Protocol 2: Optimizing DEPT for ²⁹Si
-
Rationale: ²⁹Si has a negative gyromagnetic ratio and often very long T₁ relaxation times, making standard 1D experiments inefficient. DEPT significantly enhances sensitivity and reduces experiment time.[6]
-
Parameter Adjustments:
-
Follow the general procedure for the DEPT experiment.
-
The key parameter to optimize is the delay based on the ¹J(Si-H) coupling constant. This can vary significantly depending on the molecular structure. If the value is unknown, it may be necessary to run a series of experiments with different delay values to find the optimum.
-
The relaxation delay (D1) can be kept short (e.g., 2 seconds) as it depends on the proton T₁ values, which are much shorter than those for ²⁹Si.[6]
-
Visualizations
Caption: Standard experimental workflow for a DEPT-135 experiment.
Caption: Troubleshooting logic for incorrect peak phasing in DEPT-135.
References
- 1. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 2. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. sc.edu [sc.edu]
- 6. University of Ottawa NMR Facility Blog: Enhancing 29Si NMR Spectra with DEPT [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DEPT [nmr.chem.ucsb.edu]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. Building Block. The relaxation delay [imserc.northwestern.edu]
- 12. tecmag.com [tecmag.com]
- 13. acdlabs.com [acdlabs.com]
- 14. rubingroup.org [rubingroup.org]
- 15. scribd.com [scribd.com]
- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. AVANCE Tutorial: DEPT-135 Experiment [imserc.northwestern.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting DEPT-135 Spectra
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve phasing errors in DEPT-135 (Distortionless Enhancement by Polarization Transfer) NMR spectra.
Troubleshooting Guide: Phasing Errors in DEPT-135 Spectra
Phasing problems are a common issue in DEPT-135 experiments, leading to difficulty in distinguishing between CH, CH₂, and CH₃ signals. This guide provides a step-by-step approach to identifying and resolving these errors.
Problem: Peaks in the DEPT-135 spectrum are not correctly phased, making it difficult to assign carbon multiplicities. In an ideal DEPT-135 spectrum, CH and CH₃ peaks should be positive, while CH₂ peaks should be negative.[1][2][3]
Initial Checks:
-
Visual Inspection: Carefully examine the entire spectrum. Are all peaks of a certain type (e.g., all expected CH₂ signals) incorrectly phased, or is it a random issue across the spectrum?
-
Processing Parameters: Review the processing parameters, particularly the phase correction routine that was applied. Automatic phase correction algorithms can sometimes fail for DEPT spectra due to the presence of both positive and negative peaks.[4][5]
Troubleshooting Workflow
Figure 1. A flowchart outlining the troubleshooting steps for phasing errors in DEPT-135 spectra.
Frequently Asked Questions (FAQs)
Q1: Why are my CH/CH₃ peaks negative and my CH₂ peaks positive in my DEPT-135 spectrum?
This is a classic symptom of a 180-degree phase inversion. This can often be corrected by manually adjusting the zero-order phase correction (phc0) in your NMR processing software.[6] Sometimes, automatic phasing routines misinterpret the spectrum and invert it.[4]
Q2: Some of my CH₂ or CH₃ peaks are showing up in my DEPT-90 spectrum. What's wrong?
The DEPT-90 experiment is designed to only show CH signals.[7][8] The appearance of CH₂ or CH₃ signals, even as small positive or negative peaks, is a strong indication of miscalibrated ¹H pulse widths.[4] The DEPT-90 sequence is particularly sensitive to the accuracy of the 90° proton pulse. Recalibrating this pulse is the recommended solution.
Q3: The phasing is inconsistent across my DEPT-135 spectrum. Some peaks are correctly phased, while others are not.
This can be caused by a few factors:
-
First-order phase errors: These errors are frequency-dependent, meaning the phase error increases for peaks further away from the spectral center.[9] This can be addressed by adjusting the first-order phase correction (phc1).
-
Large variations in ¹J(C,H) coupling constants: The DEPT experiment is optimized for a specific one-bond carbon-proton coupling constant, typically around 145 Hz.[10] If your molecule contains carbons with ¹J(C,H) values that deviate significantly from this, such as in terminal alkynes (~250 Hz), they may appear with anomalous phases.[7][10]
Q4: My quaternary carbons are appearing in the DEPT-135 spectrum. Why is this happening?
Ideally, quaternary carbons should be absent from all DEPT spectra as they lack attached protons for polarization transfer.[8][11] Their appearance could be due to imperfect pulse calibration or pulse sequence timings. However, a more modern experiment, DEPTQ, is designed to show quaternary carbons (typically 180 degrees out of phase with CH/CH₃) along with other carbon signals, which can be a useful alternative.[12]
Data Presentation: Expected vs. Erroneous Phasing
The following table summarizes the expected signal phases in a correctly phased DEPT-135 spectrum and common phasing error patterns.
| Carbon Type | Expected Phase in DEPT-135 | Common Phasing Error Appearance | Potential Cause |
| CH | Positive | Negative or distorted | 180° phase inversion, incorrect first-order phase correction. |
| CH₂ | Negative | Positive or distorted | 180° phase inversion, miscalibrated pulses, incorrect first-order phase correction. |
| CH₃ | Positive | Negative or distorted | 180° phase inversion, incorrect first-order phase correction. |
| Quaternary (C) | Absent | Present | Imperfect pulse sequence, or use of a DEPTQ sequence. |
Experimental Protocols
Standard DEPT-135 Experimental Protocol
This is a generalized protocol. Specific parameters may need to be optimized for your instrument and sample.
-
Sample Preparation: Prepare your sample as you would for a standard ¹³C NMR experiment.
-
Initial Setup:
-
Pulse Calibration:
-
DEPT-135 Parameter Setup:
-
Load a standard DEPT-135 parameter set.[13]
-
Set the pulse program to dept135.
-
Ensure the spectral width and offset are appropriate for your sample, based on the ¹³C spectrum.
-
The delay d2 (or equivalent) is related to the ¹J(C,H) coupling constant (d2 = 1/(2J)). A typical value is set for an average J-coupling of ~145 Hz.
-
Set an appropriate relaxation delay (d1) and number of scans (ns).
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply Fourier transformation.
-
Manually phase the spectrum. It is often best to start by setting the zero-order and first-order phase corrections to zero.[10] Select a known CH or CH₃ peak and adjust the zero-order correction to make it positive. Then, adjust the first-order correction to flatten the baseline across the spectrum. Ensure that known CH₂ peaks are negative.[15]
-
Apply baseline correction.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase Correction with Mnova [mestrelabcn.com]
- 6. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 9. University of Ottawa NMR Facility Blog: First-Order Phase Errors [u-of-o-nmr-facility.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. DEPT [nmr.chem.ucsb.edu]
- 12. University of Ottawa NMR Facility Blog: DEPT and DEPTQ [u-of-o-nmr-facility.blogspot.com]
- 13. AVANCE Tutorial: DEPT-135 Experiment [imserc.northwestern.edu]
- 14. tecmag.com [tecmag.com]
- 15. chemistry.as.miami.edu [chemistry.as.miami.edu]
Technical Support Center: Overcoming Solubility Challenges in Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with experimental compounds. Given the ambiguity of "S 135," this guide addresses the common challenges of working with poorly soluble research compounds in general, with a specific section addressing the solubility of "Solvent Red 135," a potential interpretation of the query.
Frequently Asked Questions (FAQs) for Poorly Soluble Compounds
Q1: Why is my compound not dissolving in aqueous buffers?
A1: Many research compounds, particularly those with complex aromatic structures, high molecular weight, and a lack of ionizable groups, exhibit poor aqueous solubility. This is due to their hydrophobic nature, which makes them energetically unfavorable to interact with polar water molecules. If a compound precipitates from an aqueous solution, its effective concentration becomes unknown and inconsistent, leading to unreliable experimental results.[1][2][3]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?
A2: This is a common issue known as "compound crashing out." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds. However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the overall polarity of the solvent system increases significantly. This change can cause the compound's solubility limit to be exceeded, leading to precipitation.[4] It is crucial to keep the final DMSO concentration in your assay low, typically below 0.5%, to avoid solvent-induced artifacts and cell toxicity.[1]
Q3: What are the initial steps I should take if I observe compound precipitation during my experiment?
A3: If you observe precipitation, the following troubleshooting steps are recommended:
-
Optimize Solvent Concentration: Try preparing intermediate dilutions of your concentrated stock in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This can prevent localized high concentrations that lead to precipitation.[4]
-
Physical Dissolution Aids: Gentle warming of the solution (e.g., to 37°C), vortexing, or brief sonication can help redissolve precipitated compound.[1][4] However, be cautious with heat as it can degrade thermally sensitive compounds.
-
pH Adjustment: If your compound has ionizable functional groups, its solubility may be pH-dependent. For acidic compounds, increasing the pH of the buffer can improve solubility, while basic compounds are often more soluble at a lower pH.[4]
Q4: Can the physical form of the compound affect its solubility?
A4: Yes, the solid-state properties of a compound, such as its crystalline form (polymorphism) or amorphous state, can influence its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts.
Troubleshooting Guides for Solubility Issues
Issue 1: Compound Insoluble in Initial Solvent
Symptoms:
-
Visible particulate matter in the stock solution.
-
Inability to achieve the desired stock concentration.
Troubleshooting Workflow:
Caption: Workflow for addressing initial compound insolubility.
Issue 2: Compound Precipitates Upon Dilution in Aqueous Buffer
Symptoms:
-
Cloudiness or visible precipitate forming when the stock solution is added to the assay buffer.
-
High variability in experimental results between replicates.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation in aqueous media.
Data Presentation: Solubility of Common Organic Solvents
The following table summarizes the properties of common organic solvents used for dissolving poorly water-soluble compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic, highly polar, strong solubilizing power for many compounds. Can be toxic to cells at higher concentrations (>0.5%). |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Aprotic, polar. Good alternative to DMSO. |
| Ethanol | 4.3 | 78.4 | Protic, less toxic than DMSO. Often used as a co-solvent. |
| Methanol | 5.1 | 64.7 | Protic, can be more effective than ethanol for some compounds. More toxic than ethanol. |
| Acetone | 4.3 | 56 | Aprotic, useful for a range of compounds. Highly volatile. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a poorly soluble compound for use in biological assays.
Materials:
-
Experimental compound (powder form)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to make a 10 mM stock solution. The formula is: Mass (mg) = 10 * Molecular Weight (g/mol) * Volume (L)
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a suitable vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[4] Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: Serial Dilution for IC50 Determination
Objective: To prepare a serial dilution of the compound for determining its half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. This is crucial to avoid precipitating the compound in an aqueous environment.[3]
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if applicable) aqueous assay buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting to ensure rapid and uniform dispersion, which helps prevent precipitation.[4] The final concentration of DMSO should be kept constant across all wells, including the vehicle control.
Specific Information on "Solvent Red 135"
For researchers working with Solvent Red 135 , the following solubility information has been reported:
-
Water Solubility: It is considered insoluble or poorly soluble in water.[5][6][7][8] One source quantifies its water solubility as 30µg/L at 20°C.[6]
-
Organic Solvent Solubility: It is soluble in several organic solvents, including ethanol, acetone, and chloroform.[5][6][7][8]
Solubility Data for Solvent Red 135
| Solvent | Solubility |
| Water | Poorly soluble/Insoluble (30µg/L at 20°C)[5][6] |
| Ethanol | Soluble[5][6][7] |
| Acetone | Soluble[5][6][7] |
| Chloroform | Soluble[6][7][8] |
Hypothetical Signaling Pathway Diagram
For drug development professionals working with kinase inhibitors, which are often poorly soluble, understanding the target pathway is crucial. The following diagram illustrates a generic signaling pathway that could be inhibited by an experimental compound.
Caption: A generic kinase signaling pathway and the inhibitory action of a hypothetical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Solvent Red 135 CAS#: 20749-68-2 [m.chemicalbook.com]
- 7. Solvent Red 135 | 20749-68-2 [chemicalbook.com]
- 8. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Synthesis of Donepezil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Donepezil. The information provided addresses common challenges and unexpected side reactions that may be encountered during the synthesis of this acetylcholinesterase inhibitor.
Troubleshooting Guide: Unexpected Side Reactions in Donepezil Synthesis
The most common synthetic route to Donepezil involves the aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting α,β-unsaturated ketone. This guide addresses potential side reactions and impurity formation during these key steps.
Question: During the aldol condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, I am observing a significant amount of a hydroxyl-containing impurity. What is this impurity and how can I minimize its formation?
Answer:
The hydroxyl-containing impurity is likely the aldol addition product that has not undergone dehydration to form the desired α,β-unsaturated ketone.[1] The formation of this intermediate is a normal part of the reaction mechanism, but its accumulation suggests that the dehydration step is not proceeding to completion.
Troubleshooting Steps:
-
Reaction Conditions: The dehydration step is often promoted by heat. Ensure that the reaction temperature is sufficient to encourage the elimination of water. If you are running the reaction at a low temperature to minimize other side reactions, a separate heating step after the initial condensation may be necessary.
-
Catalyst: The choice of base can influence the rate of both the condensation and dehydration steps. While strong bases like lithium diisopropylamide (LDA) are effective for the initial condensation, they may not be optimal for the dehydration.[2] Consider using a milder base or a two-step process where a different catalyst is added to promote dehydration. The use of a heterogeneous basic resin catalyst, such as Amberlyst A-26, under ultrasound assistance has been shown to provide a cleaner reaction profile.[1]
-
Water Removal: The presence of excess water can inhibit the dehydration step due to Le Chatelier's principle. If your solvent or reagents are not sufficiently dry, consider using a Dean-Stark apparatus or adding a dehydrating agent to the reaction mixture to remove water as it is formed.
Question: My final Donepezil product is contaminated with an impurity that has a molecular weight roughly double that of Donepezil. What could this be and how can I prevent its formation?
Answer:
This high-molecular-weight impurity is likely a dimer of Donepezil, which has been identified and characterized as 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.[3] This dimer impurity has been observed at levels of 0.05-0.2% in laboratory-scale syntheses.[3]
Potential Causes and Solutions:
-
Reaction Stoichiometry: An excess of the 5,6-dimethoxy-1-indanone starting material or the intermediate enolate could potentially react with the product or another intermediate to form the dimer. Carefully control the stoichiometry of your reactants.
-
Reaction Conditions: The specific reaction conditions that favor the formation of this dimer are not well-documented in publicly available literature. However, prolonged reaction times or excessive temperatures during the condensation or reduction steps could potentially lead to its formation. It is advisable to monitor the reaction progress by techniques like HPLC and stop the reaction once the desired product is formed.
-
Purification: If the dimer is present in your crude product, it will need to be removed through purification. Due to its significantly different molecular weight and polarity compared to Donepezil, purification by column chromatography or recrystallization should be effective.
Question: After the reduction of the α,β-unsaturated ketone intermediate, I am isolating a byproduct where the indanone carbonyl group has also been reduced to an alcohol. How can I achieve a more selective reduction?
Answer:
This side product is 2-(1-benzyl-4-piperdylmethyl)-5,6-dimethoxy-1-indanol (impurity III).[3] Its formation indicates that the reducing agent used is not sufficiently selective for the carbon-carbon double bond over the carbonyl group.
Strategies for Selective Reduction:
-
Choice of Reducing Agent: Catalytic hydrogenation is a common method for this reduction. The choice of catalyst and reaction conditions is crucial for selectivity.
-
Palladium on Carbon (Pd/C): This is a commonly used catalyst for the reduction of carbon-carbon double bonds.[2] Optimizing the reaction conditions (hydrogen pressure, temperature, and solvent) can help to favor the reduction of the alkene over the ketone.
-
Raney Nickel: This catalyst has also been used for the reduction step.[4]
-
-
Protecting Groups: While more synthetically demanding, you could consider protecting the carbonyl group of the indanone before the reduction step and then deprotecting it afterward. However, this adds extra steps to the synthesis.
-
Alternative Reduction Methods: Other reduction methods that are known to be selective for α,β-unsaturated ketones, such as transfer hydrogenation or the use of specific metal hydrides, could be explored.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in Donepezil synthesis?
A1: Process-related impurities can arise from unreacted starting materials or intermediates.[1] Common impurities of this type include:
-
5,6-dimethoxy-1-indanone: The starting indanone.
-
1-benzyl-4-formylpiperidine: The starting aldehyde.
-
(E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: The α,β-unsaturated ketone intermediate, also known as Donepezil EP Impurity F.[5]
These impurities can typically be removed during the final purification steps of the Donepezil product.
Q2: What are the major degradation products of Donepezil?
A2: Donepezil is susceptible to degradation under certain conditions, particularly in acidic and alkaline environments.[6][7] Forced degradation studies have shown that Donepezil is more labile in alkaline conditions compared to acidic or oxidative conditions.[7][8] The degradation can lead to the formation of several byproducts. While the exact structures of all degradation products are not always fully elucidated in all studies, it is crucial to control the pH during synthesis and storage to minimize their formation.
Q3: Are there any other notable impurities that have been identified in Donepezil synthesis?
A3: Yes, several other impurities have been identified and characterized. These can arise from various side reactions during the synthesis. Some of these include:
-
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone (Impurity I): This could potentially arise from an alternative synthetic route or a side reaction involving a different starting material.[3]
-
4-(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine (Impurity II): This impurity lacks the benzyl group on the piperidine ring.[3]
-
1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine (Impurity IV): In this impurity, the indanone carbonyl group is completely reduced to a methylene group.[3]
-
1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide (Impurity V): This is a quaternary ammonium salt, which may form if there is an excess of benzyl bromide used in an alternative synthetic route.[3]
Quantitative Data Summary
The following table summarizes the reported levels of a key impurity identified in Donepezil synthesis. Precise quantitative data for all potential side reactions is often proprietary and not publicly available.
| Impurity Name | Reported Concentration | Analytical Method | Reference |
| 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Dimer Impurity) | 0.05 - 0.2% | HPLC | [3] |
Experimental Protocols
Key Experiment: Aldol Condensation and Dehydration
This protocol is a generalized procedure based on common synthetic routes for Donepezil.[1][2] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Strong base (e.g., Lithium diisopropylamide - LDA) or a milder base (e.g., sodium methoxide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the strong base to the solution and stir for a specified time to allow for enolate formation.
-
In a separate flask, dissolve 1-benzyl-4-formylpiperidine in the anhydrous solvent.
-
Slowly add the solution of the aldehyde to the enolate solution at the low temperature.
-
Allow the reaction to proceed at the low temperature for a set period, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the condensation is complete, slowly warm the reaction mixture to room temperature or gently heat it to promote dehydration.
-
Quench the reaction by adding the quenching solution.
-
Extract the product with the extraction solvent.
-
Wash the organic layer with brine, dry it over the drying agent, and concentrate it under reduced pressure to obtain the crude α,β-unsaturated ketone.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main synthetic pathway of Donepezil.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Donepezil EP Impurity F | 145546-80-1 | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
validation of S 135's biological target
Dear Researcher,
To provide you with a precise and relevant comparison guide on the biological target validation of S 135, we require more specific information about the compound you are interested in. Our initial search has identified several different molecules designated as "this compound" or a similar name, each with distinct biological targets and functions.
To ensure we deliver the accurate and detailed analysis you need, could you please clarify which "this compound" you are referring to? For instance, are you interested in:
-
S-135, the benzodiazepine receptor inverse agonist with potential antidepressive properties?
-
SDZ 218-135, the positive inotropic agent that acts as a sodium channel agonist?
-
Another small molecule designated as this compound?
Once you provide more specific details about the this compound compound of interest, we will be able to proceed with a comprehensive analysis, including:
-
A thorough comparison with alternative compounds targeting the same biological pathway.
-
Detailed tables summarizing all relevant quantitative data.
-
Complete experimental protocols for key validation studies.
-
Illustrative diagrams of signaling pathways and experimental workflows.
We look forward to your clarification to assist you with your research.
Unambiguous Carbon Signal Assignment: A Comparative Guide to Cross-Verifying DEPT-135 Data
In the realm of structural elucidation, particularly for researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among the suite of available techniques, Distortionless Enhancement by Polarization Transfer (DEPT) is a cornerstone for determining the multiplicity of carbon atoms. This guide provides an objective comparison of the DEPT-135 experiment with other key 1D and 2D NMR techniques, offering a framework for robust cross-verification of spectral data.
The Role of DEPT-135 in Spectral Editing
The DEPT-135 experiment is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[1][2] It operates by transferring polarization from protons to directly attached ¹³C nuclei, which enhances sensitivity compared to a standard ¹³C experiment.[3][4] The key feature of a DEPT-135 spectrum is the phase of the carbon signals: CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks.[1][5] A significant limitation, however, is that quaternary carbons (Cq) and other carbons without attached protons are not observed.[3][6]
Cross-Verification with Other 1D NMR Techniques
To overcome the limitations of a standalone DEPT-135 experiment and achieve unambiguous assignments, it is crucial to cross-verify the results with other 1D NMR experiments.
DEPT-90 and DEPT-45
The DEPT-90 and DEPT-45 experiments are variants of the same pulse sequence, differing only in the final proton pulse angle.[4] They are almost always run in conjunction with DEPT-135 to provide a complete picture of carbon multiplicities.
-
DEPT-90: This experiment is highly specific, showing signals only for CH (methine) carbons.[1][7]
-
DEPT-45: This spectrum shows positive signals for all protonated carbons (CH, CH₂, and CH₃).[4][7]
By comparing the three DEPT spectra, one can systematically identify each type of protonated carbon. For instance, a signal present and positive in both DEPT-135 and DEPT-90 is a CH group. A positive signal in DEPT-135 that is absent in DEPT-90 corresponds to a CH₃ group.[8][9]
Table 1: Comparison of DEPT Experiment Outputs
| Carbon Type | DEPT-45 Signal | DEPT-90 Signal | DEPT-135 Signal | Identification Method |
| Cq | Absent | Absent | Absent | Signal in ¹³C spectrum but absent in all DEPT spectra. |
| CH | Positive | Positive | Positive | Signal present in DEPT-90. |
| CH₂ | Positive | Absent | Negative | Negative signal in DEPT-135. |
| CH₃ | Positive | Absent | Positive | Positive signal in DEPT-135, absent in DEPT-90. |
Attached Proton Test (APT)
The Attached Proton Test (APT) is another spectral editing technique that provides similar information to DEPT.[10][11] However, there are critical differences in their mechanism and output that make them complementary.
The main advantage of APT is its ability to detect all carbon types, including quaternary carbons, in a single experiment.[6][11] In an APT spectrum, CH and CH₃ carbons typically produce positive signals, while CH₂ and quaternary carbons yield negative signals.[3][10] The primary drawback of APT is its lower sensitivity compared to DEPT, as it does not benefit from polarization transfer.[10][11] Furthermore, APT does not distinguish between CH and CH₃ groups as effectively as the combined DEPT approach.[6][12]
Table 2: DEPT-135 vs. Attached Proton Test (APT)
| Feature | DEPT-135 | Attached Proton Test (APT) |
| Mechanism | Polarization transfer from ¹H to ¹³C.[3] | ¹³C magnetization dephasing based on ¹J(C-H) coupling.[10] |
| Sensitivity | Higher due to polarization transfer.[10][11] | Lower.[10] |
| Quaternary (Cq) Carbons | Not detected.[6] | Detected (negative signal).[11] |
| CH Signal | Positive.[1] | Positive.[10] |
| CH₂ Signal | Negative.[1] | Negative.[10] |
| CH₃ Signal | Positive.[1] | Positive.[10] |
| Distinguishing CH/CH₃ | Requires comparison with DEPT-90.[5] | Not directly distinguished from each other.[6] |
| Primary Use Case | Rapid and sensitive determination of CH, CH₂, and CH₃ multiplicities. | Single-experiment overview of all carbon types, including Cq. |
Cross-Verification with 2D NMR Techniques
Two-dimensional (2D) NMR experiments offer a more comprehensive method for cross-verification, providing direct evidence of connectivity and overcoming the limitations of 1D techniques.
Edited-HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton and carbon signals that are separated by a single bond.[13] The "edited-HSQC" is a particularly powerful variant that provides the same multiplicity information as a DEPT-135 experiment but with significantly higher sensitivity.[13][14]
In an edited-HSQC spectrum, the cross-peaks are typically color-coded or phased differently based on the carbon multiplicity. For example, CH and CH₃ correlations may appear as one color (e.g., red), while CH₂ correlations appear as another (e.g., blue).[14] This allows for the instant differentiation of CH/CH₃ groups from CH₂ groups, effectively replacing the need for a DEPT-135 experiment while providing direct H-C connectivity.[14]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is essential for identifying and assigning quaternary carbons, which are invisible in all DEPT spectra.[13] This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[13] By observing correlations from known protons to a carbon signal that does not appear in the DEPT or HSQC spectra, a quaternary carbon can be unambiguously identified and placed within the molecular structure.
Caption: Logical workflow for carbon multiplicity assignment using DEPT and 2D NMR.
Experimental Protocols
General Methodology for DEPT Experiments
-
Sample Preparation: Dissolve the sample (typically 5-20 mg for small molecules) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Initial Setup: Acquire a standard proton-decoupled ¹³C NMR spectrum to determine the chemical shift range and ensure proper spectrometer setup (tuning, locking, and shimming).
-
DEPT Pulse Program: Select the DEPT-135 pulse program on the spectrometer. Standard parameters will often suffice, but optimization of the delay τ (tau), which is set to 1/(2J) where J is the one-bond C-H coupling constant (typically ~145 Hz for sp³ carbons), can improve results.
-
Acquisition: Run the DEPT-135 experiment. The number of scans will depend on the sample concentration, but it is generally faster than a quantitative ¹³C experiment due to the polarization transfer enhancement.[6]
-
Repeat for DEPT-90 and DEPT-45: Without changing the sample, select and run the DEPT-90 and DEPT-45 pulse programs. The primary difference in these sequences is the final proton pulse angle (θ), which is set to 135°, 90°, or 45°.[1][4]
-
Processing: Fourier transform the acquired Free Induction Decays (FIDs). Careful phase correction is critical, especially for DEPT-135, to ensure that CH₂ signals are correctly phased negative and CH/CH₃ signals are positive.[4][15]
General Methodology for 2D NMR Cross-Verification
-
Edited-HSQC: Utilize a standard edited-HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). The experiment correlates the ¹H and ¹³C spectra via their one-bond couplings. Data is typically processed to show CH/CH₃ and CH₂ correlations in opposite phases or colors.
-
HMBC: Employ a standard HMBC pulse sequence (e.g., hmbcgplpndqf). This experiment is optimized for long-range couplings (typically 4-10 Hz). It reveals connectivities between protons and carbons separated by 2-3 bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[13]
Caption: Simplified diagram of the DEPT polarization transfer pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]
- 11. The APT Experiment - Magritek [magritek.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. sc.edu [sc.edu]
- 15. chemistry.as.miami.edu [chemistry.as.miami.edu]
DEPT-135 vs. APT: A Comparative Guide to NMR Multiplicity Editing
In the realm of nuclear magnetic resonance (NMR) spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are two widely employed techniques for determining the multiplicity of carbon atoms, an essential step in the structural elucidation of organic molecules. This guide provides a detailed comparison of DEPT-135 and APT, presenting experimental data, detailed protocols, and a logical framework to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs.
At a Glance: DEPT-135 vs. APT
Both DEPT-135 and APT are 1D ¹³C NMR experiments that provide information about the number of protons directly attached to a carbon atom by editing the phase of the resulting signals.[1] However, they differ fundamentally in their mechanisms and the information they provide. DEPT is a polarization transfer experiment, leveraging the higher sensitivity of protons to enhance the carbon signal.[2][3] In contrast, APT is a spin-echo-based method that does not involve polarization transfer.[1]
A key distinction lies in the detection of quaternary carbons (carbons with no attached protons). Standard DEPT-135 experiments do not show signals for quaternary carbons, whereas APT spectra display them, typically as negative peaks.[2][4] While modifications to the DEPT sequence, such as DEPTQ, can reveal quaternary carbons, the standard DEPT-135 experiment omits them.[1]
Another significant difference is the ability to distinguish between methine (CH) and methyl (CH₃) groups. While both appear as positive signals in a DEPT-135 spectrum, a separate DEPT-90 experiment, which only shows CH signals, can be used for unambiguous differentiation.[2][4] APT, on the other hand, does not distinguish between CH and CH₃ groups, as both yield positive signals.[2]
Quantitative Performance Comparison
The choice between DEPT-135 and APT often hinges on factors such as sensitivity and experimental time. The following table summarizes a quantitative comparison based on experimental data for a standard sample of cholesterol.
| Parameter | DEPT-135 | APT | Notes |
| Relative Sensitivity | Higher | Lower | DEPT's polarization transfer mechanism leads to a significant signal enhancement.[1][5] For a sample of menthol, the signal-to-noise ratio in the DEPT-135 spectrum was observed to be higher than in the APT spectrum.[1] |
| Quaternary Carbon Detection | No (in standard DEPT-135) | Yes | APT displays quaternary carbons (typically as negative peaks), which is a major advantage for complete structural assignment.[2][4] |
| Distinction of CH vs. CH₃ | Requires additional DEPT-90 | No | A separate DEPT-90 experiment is necessary to differentiate CH from CH₃ signals in a DEPT experiment.[2][4] |
| Typical Experiment Time | Shorter for protonated carbons | Longer for equivalent S/N | For a 43 mg sample of cholesterol, a DEPT-135 experiment required 1.2 minutes, while an APT experiment with a comparable signal-to-noise ratio took 10.3 minutes.[6] |
Deciding Between DEPT-135 and APT
The selection of the appropriate multiplicity editing technique depends on the specific requirements of the analysis. The following decision-making workflow can guide researchers in their choice.
Experimental Protocols
The following are generalized experimental protocols for acquiring DEPT-135 and APT spectra on a Bruker spectrometer equipped with TopSpin software. It is important to note that specific parameters may need to be optimized based on the instrument, probe, and sample.
DEPT-135 Acquisition Protocol
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
-
Initial Setup:
-
Insert the sample into the magnet.
-
Lock and shim the spectrometer.
-
Acquire a standard ¹³C{¹H} spectrum to determine the spectral width and transmitter offset.[2]
-
-
Load DEPT-135 Parameter Set:
-
In TopSpin, create a new experiment number.
-
Read the standard Bruker parameter set for a DEPT-135 experiment (e.g., C13DEPT135).[7]
-
-
Set Acquisition Parameters:
-
o1p: Set the transmitter frequency offset to the center of the ¹³C spectrum.
-
sw: Set the spectral width to encompass all expected carbon signals.
-
ns: Set the number of scans. A lower number of scans is often sufficient for DEPT compared to a standard ¹³C experiment due to the sensitivity enhancement.[8]
-
d1: Set the relaxation delay (e.g., 2 seconds).
-
-
Acquire Data:
-
Start the acquisition by typing zg.[7]
-
-
Process Data:
APT Acquisition Protocol
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
-
Initial Setup:
-
Insert the sample into the magnet.
-
Lock and shim the spectrometer.
-
Acquire a standard ¹³C{¹H} spectrum to determine the spectral width and transmitter offset.
-
-
Load APT Parameter Set:
-
In TopSpin, create a new experiment number.
-
Read the standard Bruker parameter set for an APT experiment (e.g., C13APT).[8]
-
-
Set Acquisition Parameters:
-
o1p: Set the transmitter frequency offset to the center of the ¹³C spectrum.
-
sw: Set the spectral width to encompass all expected carbon signals.
-
ns: Set the number of scans. More scans may be required compared to DEPT to achieve a similar signal-to-noise ratio.
-
d1: Set the relaxation delay (e.g., 2 seconds).
-
The delay for J-modulation is typically set to 1/J(CH), where J(CH) is the one-bond carbon-proton coupling constant (an average value of ~145 Hz is often used).[8]
-
-
Acquire Data:
-
Start the acquisition by typing zg.[10]
-
-
Process Data:
-
Fourier transform the data by typing efp.
-
Perform automatic phase correction (apk) and baseline correction.
-
In the resulting spectrum, CH and CH₃ signals will be positive, while CH₂ and quaternary carbon signals will be negative.[1]
-
Signaling Pathways and Experimental Workflows
The underlying principles of DEPT and APT can be visualized as distinct "signaling pathways" of magnetization transfer and evolution.
Conclusion
Both DEPT-135 and APT are powerful tools for determining carbon multiplicity in NMR spectroscopy. DEPT-135 offers superior sensitivity for protonated carbons, making it the preferred choice for dilute samples or when rapid acquisition is crucial. However, its inability to detect quaternary carbons and the need for an additional DEPT-90 experiment to differentiate CH and CH₃ groups are notable limitations.
APT, while less sensitive, provides a more comprehensive picture in a single experiment by detecting all carbon types, including quaternary carbons. This makes it a valuable technique for initial structural screening and for molecules where the identification of all carbon atoms is critical. Ultimately, the choice between DEPT-135 and APT should be guided by the specific research question, the nature of the sample, and the available instrument time.
References
- 1. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]
- 2. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 3. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 4. numegalabs.com [numegalabs.com]
- 5. lsa.umich.edu [lsa.umich.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
DEPT-135 vs. Standard ¹³C NMR: A Comparative Guide for Researchers
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While standard ¹³C NMR provides a fundamental carbon count, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) offer a deeper level of insight into molecular architecture. This guide provides an objective comparison of DEPT-135 and standard broadband-decoupled ¹³C NMR, supported by experimental principles to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their analytical needs.
Fundamental Principles: A Snapshot
Standard ¹³C NMR: The standard ¹³C NMR experiment is typically performed with broadband proton decoupling.[1] This technique irradiates all protons, causing their spin-spin coupling with ¹³C nuclei to collapse. The result is a simplified spectrum where each unique carbon atom in a molecule appears as a single peak, or singlet.[2][3] The primary information gleaned is the number of chemically non-equivalent carbons and their chemical environment, as indicated by their chemical shift (ppm).[3][4] However, due to the low natural abundance (about 1.1%) and lower gyromagnetic ratio of the ¹³C isotope, this technique suffers from inherently low sensitivity compared to ¹H NMR, often requiring a longer acquisition time.[2][5][6] Furthermore, the peak intensities in a standard ¹³C spectrum are not reliably proportional to the number of carbons, making quantitative analysis challenging.[5][6]
DEPT-135 NMR: DEPT is a spectral editing pulse sequence that distinguishes carbon signals based on the number of attached protons.[7][8] The technique works by transferring magnetization (polarization) from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[7][9][10] This polarization transfer significantly enhances the signal intensity for protonated carbons.[10][11] The "135" in DEPT-135 refers to the final proton pulse angle (135°) used in the sequence, which manipulates the phase of the resulting carbon signals.[1][11]
This phase modulation is the key to its utility:
-
CH (methine) and CH₃ (methyl) groups produce positive signals.[7][12][13]
-
CH₂ (methylene) groups produce negative (inverted) signals.[7][12][13]
-
C (quaternary) carbons, having no attached protons, are not detected in a DEPT spectrum.[12][13][14]
Core Advantages of DEPT-135 over Standard ¹³C NMR
The primary advantage of DEPT-135 is its ability to provide multiplicity information , which is absent in a standard broadband-decoupled ¹³C spectrum.[1] This allows for the direct identification of CH, CH₂, and CH₃ groups, which is crucial for assembling molecular fragments and confirming structural assignments.
Other key advantages include:
-
Enhanced Sensitivity: By leveraging the higher sensitivity of protons, DEPT experiments can achieve a better signal-to-noise ratio for protonated carbons in a shorter amount of time compared to standard ¹³C experiments.[10][11]
-
Spectral Simplification: The absence of quaternary carbon signals and the distinct phasing of CH/CH₃ and CH₂ signals can help to simplify complex or crowded spectra, making interpretation more straightforward.[15]
-
Unambiguous Assignment: When used in conjunction with a standard ¹³C spectrum, DEPT-135 allows for the unambiguous identification of all carbon types. Quaternary carbons are identified as those peaks present in the standard spectrum but absent in the DEPT-135 spectrum.[1][12][13]
Data Presentation: A Quantitative Comparison
| Feature | Standard ¹³C NMR | DEPT-135 NMR |
| Information Provided | Number of unique carbons, chemical environment. | Carbon multiplicity (CH, CH₂, CH₃). |
| Signal Output | All carbon signals appear as positive peaks (singlets). | CH and CH₃ signals are positive; CH₂ signals are negative. |
| Quaternary Carbons (C) | Observed as positive peaks. | Not observed (nulled signal).[12][13][14] |
| Sensitivity | Low, due to ¹³C's low natural abundance and gyromagnetic ratio.[2][6] | Enhanced for protonated carbons due to polarization transfer from ¹H.[10][11] |
| Integration | Not quantitative (peak areas do not reliably correlate to the number of carbons).[5][6] | Not applicable for quantification. |
| Primary Use Case | Determining the total number of unique carbon environments. | Differentiating between CH, CH₂, and CH₃ groups for detailed structural analysis.[15] |
Visualizing the Process
The following diagrams illustrate the conceptual workflow and logic of both NMR techniques.
Caption: Workflow for a standard ¹³C NMR experiment.
Caption: Logical flow of carbon signal phasing in DEPT-135.
Experimental Protocols
While specific parameters will vary based on the spectrometer, solvent, and sample concentration, the general methodologies are as follows:
Standard Broadband-Decoupled ¹³C NMR
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Parameter Acquisition:
-
Load a standard carbon experiment parameter set.[16]
-
Pulse Program: A standard one-pulse sequence with broadband proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width (SW): Typically set to a wide range, such as 0-220 ppm, to cover all possible carbon chemical shifts.[6]
-
Acquisition Time (AQ): Set to achieve the desired resolution (e.g., 1-2 seconds).
-
Relaxation Delay (D1): A delay of 1-2 seconds is common. Note that longer delays are needed for accurate quantification, but this is not the primary goal of a standard experiment.
-
Number of Scans (NS): This is highly sample-dependent. Due to low sensitivity, anywhere from several hundred to many thousands of scans may be necessary to achieve an adequate signal-to-noise ratio.[6]
-
-
Data Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).[16][17]
-
Processing: After acquisition, perform a Fourier transform (e.g., efp), phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the known solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS.
DEPT-135 NMR
-
Sample Preparation & Instrument Setup: The initial steps are identical to those for a standard ¹³C NMR experiment. A standard ¹H spectrum is often acquired first to calibrate the proton pulse widths.
-
Parameter Acquisition:
-
Load a DEPT-135 experiment parameter set.
-
Pulse Program: Select the DEPT-135 pulse sequence. This sequence includes specific delays and pulse angles designed to achieve polarization transfer and phase modulation.[9] The key element is the final 135° proton pulse.
-
Spectral Width, Acquisition Time, Relaxation Delay: These parameters are typically set similarly to the standard ¹³C experiment.
-
Number of Scans (NS): Fewer scans are often required to achieve a good signal-to-noise ratio for protonated carbons compared to a standard ¹³C experiment due to the sensitivity enhancement.
-
-
Data Acquisition: Start the experiment. It is common practice to run a standard ¹³C NMR, a DEPT-135, and often a DEPT-90 (which only shows CH signals) for a complete analysis.[12][18]
-
Processing: Processing steps are similar to the standard experiment. Phasing is critical for DEPT-135 to ensure that CH₂ peaks are correctly inverted (negative) and CH/CH₃ peaks are positive.[19] The DEPT-135 spectrum should be referenced to the same chemical shift scale as the standard ¹³C spectrum for direct comparison.
Conclusion
DEPT-135 and standard ¹³C NMR are not mutually exclusive; rather, they are complementary techniques that, when used together, provide a comprehensive picture of a molecule's carbon framework. A standard ¹³C experiment is essential for identifying all unique carbon environments, including quaternary centers. The DEPT-135 experiment then provides an additional layer of crucial information by definitively assigning the multiplicity of all protonated carbons. For researchers engaged in novel synthesis, natural product isolation, or any form of detailed structural characterization, the combined application of these methods is a powerful strategy for accelerating and validating their findings.
References
- 1. sc.edu [sc.edu]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. compoundchem.com [compoundchem.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. tecmag.com [tecmag.com]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 15. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 16. epfl.ch [epfl.ch]
- 17. chem.uiowa.edu [chem.uiowa.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.as.miami.edu [chemistry.as.miami.edu]
A Comparative Analysis of SDZ 218-135 and Other Positive Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the novel positive inotropic agent SDZ 218-135 and its analogs, with a primary focus on its predecessor, DPI 201-106, and two widely used clinical inotropes, dobutamine and milrinone. Due to the limited public information on direct structural analogs of SDZ 218-135, this comparison centers on compounds with similar mechanisms of action or clinical applications. This guide synthesizes available preclinical and clinical data to evaluate their performance based on mechanism of action, inotropic efficacy, effects on cardiac relaxation, and antiarrhythmic properties. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Positive inotropic agents are critical in the management of acute heart failure and cardiogenic shock, where enhancing cardiac contractility is paramount. SDZ 218-135 is a positive inotropic agent that has demonstrated a unique pharmacological profile in preclinical studies.[1] This guide aims to provide an objective comparison of SDZ 218-135 with its predecessor, DPI 201-106, and the clinically established inotropes, dobutamine and milrinone, to aid researchers and drug development professionals in understanding their relative strengths and weaknesses.
Mechanism of Action
The primary mechanism of action for SDZ 218-135 and DPI 201-106 is the modulation of cardiac sodium channels.[1][2] In contrast, dobutamine acts as a β1-adrenergic receptor agonist, while milrinone is a phosphodiesterase-3 (PDE3) inhibitor.[3] These distinct mechanisms lead to different downstream signaling cascades and overall pharmacological effects.
Comparative Performance Data
The following tables summarize the key performance characteristics of SDZ 218-135, DPI 201-106, dobutamine, and milrinone based on available experimental data.
Table 1: In Vitro and In Vivo Efficacy
| Compound | Model | Key Findings | Reference |
| SDZ 218-135 | Isolated rat atria | Dose-dependent increase in contractile force (+50% at 10 µM) | [1] |
| Anesthetized rats | Enhanced left ventricular (+)dP/dtmax by 100% at 10 mg/kg | [1] | |
| DPI 201-106 | Guinea-pig ventricular myocytes | Prolongs action potential duration | [4] |
| Dobutamine | Patients with congestive heart failure | Increased cardiac index and dP/dt | [5] |
| Milrinone | Patients with congestive heart failure | Increased cardiac index, greater reduction in left ventricular end-diastolic pressure than dobutamine | [5][6] |
Table 2: Effects on Cardiac Relaxation and Hemodynamics
| Compound | Effect on Cardiac Relaxation | Hemodynamic Effects | Reference |
| SDZ 218-135 | Essentially unimpaired | No significant effect on heart rate or blood pressure | [1] |
| DPI 201-106 | Impaired cardiac relaxation (compared to SDZ 218-135) | - | [1] |
| Dobutamine | - | Increased heart rate, blood pressure, and myocardial oxygen consumption | [5][7] |
| Milrinone | - | Reduced systemic arterial and right atrial pressures, no increase in myocardial oxygen consumption | [5] |
Table 3: Antiarrhythmic and Adverse Effects
| Compound | Antiarrhythmic Effects | Key Adverse Effects | Reference |
| SDZ 218-135 | Dose-dependent reduction in reperfusion arrhythmias | - | [1] |
| DPI 201-106 | Proarrhythmic potential | - | [8] |
| Dobutamine | Potential for arrhythmias | Hypertension, atrial fibrillation | [6][7] |
| Milrinone | Potential for arrhythmias | Sinus bradycardia | [6][7] |
Experimental Protocols
In Vitro Assessment of Inotropic Effects (Isolated Rat Atria)
This protocol is based on the methodology described for the evaluation of SDZ 218-135.[1]
Methodology:
-
Tissue Preparation: Hearts are excised from euthanized male Wistar rats, and the atria are dissected and mounted in a 10 mL organ bath.
-
Superfusion: The atria are superfused with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 and 5% CO2 at 37°C.
-
Stimulation and Recording: The atria are stimulated with square-wave pulses of 1 ms duration at a frequency of 1 Hz. Isometric contractions are recorded using a force-displacement transducer.
-
Experimental Protocol: After a 60-minute equilibration period under a resting tension of 1 g, cumulative concentration-response curves are generated for the test compounds.
In Vivo Hemodynamic Assessment (Anesthetized Rat Model)
This protocol is based on the methodology described for the evaluation of SDZ 218-135.[1]
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and a catheter is inserted into the left ventricle via the right carotid artery for pressure measurement. Another catheter is placed in the femoral vein for drug administration.
-
Hemodynamic Measurements: Left ventricular pressure (LVP), the maximum rate of LVP rise ((+)dP/dtmax), heart rate (HR), and mean arterial pressure (MAP) are continuously recorded.
-
Drug Administration: Test compounds are administered intravenously as a bolus or continuous infusion.
-
Data Analysis: Hemodynamic parameters are analyzed before and after drug administration to determine the effects of the compound.
Discussion and Conclusion
The comparative analysis reveals that SDZ 218-135 possesses a distinct and potentially advantageous profile compared to its predecessor and other established inotropic agents. Its key differentiator is the ability to increase myocardial contractility without significantly impairing cardiac relaxation or altering heart rate and blood pressure.[1] This contrasts with DPI 201-106, which has been shown to impair relaxation, and dobutamine, which often leads to increased heart rate and myocardial oxygen consumption.[1][5] Milrinone, while effective in reducing preload and afterload, shares a similar risk of arrhythmias with dobutamine.[6][7]
The antiarrhythmic properties of SDZ 218-135 observed in a preclinical model of reperfusion injury further highlight its therapeutic potential.[1] The mechanism, believed to be a Class III antiarrhythmic action, warrants further investigation.
References
- 1. Pharmacological actions of SDZ 218-135, a novel positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between DPI 201-106 enantiomers at the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. The inotropic agents DPI 201-106 and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic and coronary effects of intravenous milrinone and dobutamine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of intravenous milrinone and dobutamine for congestive heart failure secondary to either ischemic or dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Structure of S 135: A Mass Spectrometry-Based Comparative Analysis
For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a novel compound is a critical step in the discovery and development pipeline. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed information on the mass-to-charge ratio of a molecule and its fragments. This guide offers a comparative analysis of mass spectrometry data to elucidate the structure of the compound designated S 135, presenting experimental protocols and data in a clear, comparative format.
While the specific chemical identity of "this compound" is not publicly available, this guide will proceed by analyzing a hypothetical compound with a molecular weight of 135 g/mol , exhibiting a fragmentation pattern that includes a significant peak at m/z 135. We will explore potential structures consistent with this data and compare their expected fragmentation patterns with hypothetical experimental results. This comparative approach serves as a practical framework for structural elucidation when encountering an unknown compound.
Hypothetical Mass Spectrometry Data for this compound
For the purpose of this guide, we will assume that this compound is an organic molecule containing carbon, hydrogen, and potentially other heteroatoms such as nitrogen or oxygen. Electron ionization (EI) mass spectrometry of this compound is presumed to yield the following key data points:
| Feature | m/z Ratio | Relative Intensity | Interpretation |
| Molecular Ion (M+) | 135 | Moderate | Molecular weight of the compound ithis compound amu. |
| Fragment Ion 1 | 106 | High | Loss of a neutral fragment with mass 29 (e.g., C2H5 or CHO). |
| Fragment Ion 2 | 77 | Moderate | Suggests the presence of a phenyl group (C6H5). |
Comparative Analysis of Potential Structures
Based on the hypothetical data, two potential isomeric structures for this compound will be considered for this comparative analysis: N-ethylaniline and 3-phenylpropanal .
Structure 1: N-ethylaniline (C₈H₁₁N)
-
Molecular Weight: 121.18 g/mol . This does not match the hypothetical molecular ion of 135. To proceed with the comparative framework, we will adjust the hypothetical molecular ion to 121 for this candidate.
| Predicted Fragment | m/z Ratio | Predicted Fragmentation Pathway | Comparison with Hypothetical Data |
| M+ | 121 | Ionization of the N-ethylaniline molecule. | Matches adjusted M+. |
| [M-CH₃]+ | 106 | Alpha-cleavage with loss of a methyl radical. | Matches hypothetical Fragment Ion 1. |
| [C₆H₅NH]+ | 92 | Loss of an ethyl radical. | Not observed in hypothetical data. |
| [C₆H₅]+ | 77 | Cleavage of the C-N bond. | Matches hypothetical Fragment Ion 2. |
Structure 2: 3-phenylpropanal (C₉H₁₀O)
-
Molecular Weight: 134.18 g/mol . This is a closer match to the initial hypothetical molecular ion of 135. The discrepancy could be due to protonation [M+H]+.
| Predicted Fragment | m/z Ratio | Predicted Fragmentation Pathway | Comparison with Hypothetical Data |
| [M+H]+ | 135 | Protonation of the 3-phenylpropanal molecule. | Matches hypothetical M+. |
| [M-CHO]+ | 105 | Alpha-cleavage with loss of a formyl radical. | Close to hypothetical Fragment Ion 1 (106). |
| [C₇H₇]+ | 91 | McLafferty rearrangement followed by loss of C₂H₂O. | Not directly observed, but a common rearrangement product. |
| [C₆H₅]+ | 77 | Cleavage of the bond between the phenyl group and the propyl chain. | Matches hypothetical Fragment Ion 2. |
Experimental Protocols
A standardized protocol for acquiring mass spectrometry data is crucial for reproducibility and accurate comparison.
Sample Preparation:
-
Dissolve 1 mg of the analyte (this compound) in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of 10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities.
Mass Spectrometry Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Acquisition Mode: Full Scan
Visualizing Fragmentation Pathways
To better understand the fragmentation processes, diagrams generated using the DOT language can be invaluable.
Caption: Fragmentation pathways for two potential this compound structures.
Logical Workflow for Structure Confirmation
The process of confirming a chemical structure using mass spectrometry follows a logical workflow.
A Comparative Review of S 135 Compound Studies
In the landscape of pharmacological research, the designation "S 135" has been associated with at least three distinct compounds, each with unique mechanisms of action and therapeutic potential. This guide provides a detailed comparison of S-135, a benzodiazepine receptor inverse agonist; SDZ 218-135, a positive inotropic agent; and YF135, a PROTAC degrader of oncogenic KRAS G12C. This review is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed comparisons and future research directions.
S-135: A Benzodiazepine Receptor Inverse Agonist
S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-3-one, is a high-affinity ligand for the benzodiazepine receptor, exhibiting pharmacological effects opposite to those of conventional benzodiazepine agonists. Its profile suggests potential applications in treating depression and cognitive deficits.
Performance and Effects
-
Antidepressant-like Properties : S-135 has demonstrated the ability to antagonize pentobarbital-induced anesthesia, tetrabenazine-induced ptosis, and reserpine-induced hypoactivity. It also shortens immobilization time in the despair test in mice, all of which are indicative of antidepressant effects.
-
Cognitive Enhancement : The compound has been shown to antagonize amnesia in passive avoidance tasks in both mice and rats. Furthermore, it enhances glucose utilization in brain regions associated with memory and arousal.
-
Neurological Effects : While S-135 does not induce convulsions on its own, it selectively potentiates the effects of subconvulsive doses of pentylenetetrazole. It also potentiates the rat crossed extensor reflex, an effect that is completely antagonized by the benzodiazepine antagonist Ro 15-1788.
Mechanism of Action
S-135 acts as an inverse agonist at the benzodiazepine binding site on the GABA-A receptor. Unlike agonists that enhance the inhibitory effects of GABA, inverse agonists reduce GABA's effects, leading to increased neuronal excitability. This mechanism is thought to underlie its observed antidepressant and cognitive-enhancing properties.
Signaling Pathway
Caption: S-135 inverse agonist activity at the GABA-A receptor.
SDZ 218-135: A Novel Positive Inotropic Agent
SDZ 218-135 is a positive inotropic agent with a unique pharmacological profile that includes antiarrhythmic effects. Its chemical name is (+)-(S)-4-[3-(4-diphenyl-methyl-1-piperazinyl)-2-hydroxy-propyl]- 6-(2-hydroxyethyl)-5-methyl-1,2,4-triazolo-[1,5-a]pyrimidin-7(4H)-one.
Performance and Effects
-
Positive Inotropy : In isolated rat atria, SDZ 218-135 produces a dose-dependent increase in contractile force, with a 50% increase observed at a concentration of 10 µM[1]. In anesthetized rats, it enhances left ventricular (+)dP/dtmax by 100% at a dose of 10 mg/kg without significantly affecting heart rate, arterial blood pressure, or cardiac output[1]. A key advantage over its predecessor, DPI 201-106, is that it does not impair cardiac relaxation[1].
-
Antiarrhythmic Properties : SDZ 218-135 demonstrates a dose-dependent reduction in reperfusion arrhythmias following coronary artery occlusion in rats[1]. This is attributed to a Class III antiarrhythmic action, as it significantly increases the action potential duration (+10% at 10 µM/l) in isolated guinea pig papillary muscle[1].
Mechanism of Action
The in vivo and in vitro data for SDZ 218-135 are consistent with a mechanism of action primarily through sodium channel agonism[1]. By modifying the function of sodium channels, it enhances cardiac contractility and prolongs the action potential duration.
Experimental Protocols
-
In Vitro Assessment of Inotropy : The positive inotropic effects were evaluated in isolated rat atria, where the increase in contractile force was measured in response to varying concentrations of SDZ 218-135[1].
-
In Vivo Hemodynamic Assessment : In anesthetized rats, a catheter is placed in the left ventricle to measure pressure changes over time (dP/dt). SDZ 218-135 was administered to assess its impact on the maximum rate of pressure increase (dP/dtmax), a key indicator of cardiac contractility[1][2][3].
-
Electrophysiological Analysis : The effect on action potential duration was determined using isolated guinea pig papillary muscle, a standard model for assessing the electrophysiological properties of cardiac drugs[1].
Data Summary
| Parameter | Compound | Model | Dose/Concentration | Effect | Reference |
| Contractile Force | SDZ 218-135 | Isolated Rat Atria | 10 µM | +50% | [1] |
| LV (+)dP/dtmax | SDZ 218-135 | Anesthetized Rats | 10 mg/kg | +100% | [1] |
| Action Potential Duration | SDZ 218-135 | Isolated Guinea Pig Papillary Muscle | 10 µM/l | +10% | [1] |
| Cardiac Relaxation | SDZ 218-135 | In vivo / In vitro | N/A | Unimpaired | [1] |
| Cardiac Relaxation | DPI 201-106 | In vivo / In vitro | N/A | Impaired | [1] |
YF135: A Reversible-Covalent PROTAC for KRAS G12C Degradation
YF135 is a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the oncogenic KRAS G12C mutant protein. It represents a promising therapeutic strategy for cancers driven by this specific mutation.
Performance and Effects
-
Selective Cell Proliferation Inhibition : YF135 inhibits the proliferation of cancer cell lines harboring the KRAS G12C mutation, with IC50 values of 153.9 nM in H358 cells and 243.9 nM in H23 cells. It shows no significant inhibition in A549 cells, which have a KRAS G12S mutation, demonstrating its selectivity.
-
Potent KRAS G12C Degradation : YF135 induces the degradation of the KRAS G12C protein in a time- and dose-dependent manner. The 50% degradation concentration (DC50) for KRAS G12C is 3.61 µM in H358 cells. It also effectively reduces the levels of downstream signaling molecules like phospho-ERK, with a DC50 of 1.68 µM in H358 cells.
-
Comparison with Predecessors : The degradation activity of YF135 is noted to be less potent than the irreversible PROTAC, LC-2, which may be due to a decreased binding affinity of the KRAS G12C ligand component of YF135. However, its reversible-covalent nature may offer advantages in terms of safety and off-target effects.
Mechanism of Action
YF135 is a heterobifunctional molecule that tethers a KRAS G12C inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the KRAS G12C protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation is reversible, as demonstrated by washout assays where the removal of YF135 leads to the recovery of KRAS G12C protein levels.
Experimental Workflow
Caption: YF135-mediated degradation of KRAS G12C.
Experimental Protocols
-
Cell Proliferation Assay : The anti-proliferative effects of YF135 were measured using a CCK8 assay in various lung cancer cell lines (H358, H23, and A549) treated with different concentrations of the compound.
-
Western Blotting for Protein Degradation : To quantify the degradation of KRAS G12C and the downstream effector p-ERK, H358 and H23 cells were treated with YF135 for different times and at various concentrations. Protein levels were then assessed by western blotting.
-
Washout Assay : To confirm the reversible mechanism of action, H358 cells were treated with YF135 for 24 hours, after which the medium was replaced with fresh medium. The recovery of KRAS G12C and p-ERK levels was monitored over time by western blotting.
-
Rescue Assay : The involvement of the proteasome and E3 ligase was confirmed by co-treating cells with YF135 and a proteasome inhibitor (MG-132) or a competing E3 ligase ligand (VH-032), which rescued the degradation of KRAS G12C.
Data Summary
| Parameter | Compound | Cell Line | Value | Reference |
| IC50 (Proliferation) | YF135 | H358 (KRAS G12C) | 153.9 nM | |
| IC50 (Proliferation) | YF135 | H23 (KRAS G12C) | 243.9 nM | |
| IC50 (Proliferation) | YF135 | A549 (KRAS G12S) | No obvious inhibition | |
| DC50 (KRAS G12C Degradation) | YF135 | H358 | 3.61 µM | |
| DC50 (p-ERK Reduction) | YF135 | H358 | 1.68 µM | |
| DC50 (KRAS G12C Degradation) | LC-2 | MIA PaCa-2 | 0.32 ± 0.08 µM | [4] |
| DC50 (KRAS G12C Degradation) | LC-2 | NCI-H2030 | 0.59 ± 0.20 µM | [4] |
Conclusion
The "this compound" designation encompasses a diverse set of compounds with distinct therapeutic targets and mechanisms of action. S-135, the benzodiazepine inverse agonist, shows promise for neurological and psychiatric conditions by modulating GABAergic neurotransmission. SDZ 218-135 offers a potential new approach for heart failure, combining positive inotropic support with antiarrhythmic effects, a desirable profile for many cardiac patients. Finally, YF135 represents a cutting-edge strategy in oncology, targeting the previously "undruggable" KRAS oncogene through targeted protein degradation. This guide highlights the importance of precise molecular identification and characterization in drug development and provides a framework for comparing the performance and potential of these and other novel therapeutic agents.
References
- 1. Pharmacological actions of SDZ 218-135, a novel positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance comparison of ventricular and arterial dP/dtmax for assessing left ventricular systolic function during different experimental loading and contractile conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Left ventricular pressure, contractility and dP/dt(max) in nonclinical drug safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S 135 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The designation "S 135" is not universally standardized and can refer to different chemical products. This guide provides detailed disposal procedures for two substances identified as "this compound" in a laboratory or research context: STS-135 , a synthetic cannabinoid, and S-135 , a paint reducer. Additionally, a general framework for laboratory chemical waste disposal is provided to ensure safe practices for various materials.
General Principles of Laboratory Chemical Waste Management
All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified individual.[1] Adherence to institutional and regulatory guidelines is paramount. The following steps provide a general protocol for handling chemical waste in a laboratory setting.[2][3]
-
Waste Identification and Classification : The first step is to determine if a chemical is a waste product. A chemical is considered waste when it is no longer intended for use.[1] Subsequently, the waste must be classified based on its hazards (e.g., ignitable, corrosive, reactive, toxic).[4][5]
-
Segregation : Incompatible wastes must be segregated to prevent dangerous reactions.[6] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[6]
-
Container Management : Waste must be stored in containers that are compatible with the chemical.[4] The original container is often a suitable choice.[7] Containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[6] Liquid waste containers should be stored in secondary containment trays.[8]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6] The date the container becomes full should also be recorded.[6]
-
Storage : Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] The volume of waste in an SAA is limited, typically to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[8]
-
Disposal : Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal service.[2] Never dispose of hazardous chemicals down the drain or in the regular trash unless specifically permitted by regulations and institutional policies for certain non-hazardous materials.[9]
Specific Disposal Procedures for "this compound" Variants
STS-135 (Synthetic Cannabinoid)
STS-135 is a research chemical. While its toxicological properties have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous substance.[10][11]
Disposal Protocol:
-
Spill Cleanup : In case of a spill, avoid raising dust.[11] Contain the spill and collect the material using appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a respirator.[11]
-
Waste Collection : Transfer the spilled material or any unwanted STS-135 into a designated and labeled chemical waste container.[10][11]
-
Final Disposal : The waste must be disposed of in accordance with local, state, and federal regulations.[10] Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
S-135 (Paint Reducer)
S-135, as identified from Adams Paint Company, is a flammable liquid and vapor that poses several health hazards, including skin and eye irritation, and potential for causing genetic defects, cancer, and reproductive harm.[12]
Disposal Protocol:
-
Spill Cleanup : For spills, remove all ignition sources.[12] Absorb the spill with an inert material such as dry sand or earth.[12] Use non-sparking tools to collect the absorbed material and place it into a chemical waste container for disposal.[12]
-
Waste Classification : Consult the US EPA Guidelines in 40 CFR Part 261.3 to classify the waste as hazardous.[12]
-
Final Disposal : Arrange for disposal in accordance with EPA, state, and local guidelines.[12] This typically involves collection by a licensed hazardous waste management company. Oil-based paints and solvents are generally considered hazardous waste and should not be disposed of in regular trash or down the drain.[8][13]
Quantitative Data Summary
The following table summarizes key quantitative data for the identified "this compound" substances.
| Property | STS-135 | S-135 (Paint Reducer) |
| CAS Number | 1354631-26-7 | Mixture |
| Physical State | Solid (based on handling advice to avoid dust)[11] | Liquid[14] |
| Flash Point | No data available[10] | 81°F (27°C)[14] |
| Solubility | ~0.25 mg/ml in 1:3 DMSO:PBS (pH 7.2); ~10 mg/ml in EtOH; ~20 mg/ml in DMF & DMSO[10] | Negligible in water[14] |
| Hazards | Potential irritant; harmful by inhalation, ingestion, or skin absorption[10] | Flammable, skin/eye irritant, may cause genetic defects, cancer, and reproductive harm[12] |
Disposal Workflow Diagram
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. mcgill.ca [mcgill.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. content.labscoop.com [content.labscoop.com]
- 12. adamspaintcompany.com [adamspaintcompany.com]
- 13. hcmud501.org [hcmud501.org]
- 14. adamspaintcompany.com [adamspaintcompany.com]
Essential Safety and Operational Protocols for Handling S 135 (STS-135)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the handling of S 135, identified as the synthetic cannabinoid STS-135. A critical aspect of this compound is that its physiological and toxicological properties are not fully known.[1][2] This necessitates a cautious approach, treating the substance as potentially hazardous at all times. Adherence to the following procedures is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Conflicting Hazard Information and Precautionary Approach
There is conflicting information regarding the hazard classification of STS-135. An older Safety Data Sheet (SDS) classified the compound as harmful if swallowed or inhaled. However, a more recent SDS states that the substance is not classified according to the Globally Harmonized System (GHS). This discrepancy underscores the lack of comprehensive toxicological data.
Given this uncertainty, a conservative approach is mandatory. STS-135 should be handled as a potent compound with unknown toxicity. All personnel must adhere to the highest safety standards to minimize any potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for various laboratory activities involving STS-135.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a solid) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of fine powders. Full respiratory protection is critical. Double-gloving provides an added layer of protection against dermal exposure. |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| Waste Disposal | - Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Potential for splashes and direct contact with contaminated materials. |
Operational Plan: Step-by-Step Handling Procedures
A structured approach to handling STS-135 is essential to minimize risk. The following workflow should be followed for all procedures involving this compound.
Disposal Plan
The disposal of STS-135 and any contaminated materials must be conducted in a manner that prevents environmental release and accidental exposure. As a synthetic cannabinoid, specific regulations for controlled substances may also apply, in addition to hazardous waste regulations.
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | Prevents environmental contamination and accidental exposure. Ensures compliance with hazardous waste regulations. |
| Contaminated Labware (e.g., vials, pipette tips, sharps) | - Collect in a designated, puncture-resistant, and sealed sharps container.- Label as "Hazardous Waste" with the chemical name. | Minimizes the risk of injury and exposure from contaminated sharp objects. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated and must be treated as hazardous waste. |
| Aqueous and Solvent Waste | - Collect in a sealed, labeled, and appropriate waste container (e.g., glass for solvents).- Do not mix with other waste streams unless compatibility is confirmed. | Prevents potentially dangerous chemical reactions and ensures proper disposal by the hazardous waste vendor. |
Important Considerations for Disposal:
-
Render Unusable: For larger quantities of the solid compound, it may be necessary to mix it with at least 50% non-hazardous material (such as cat litter or sand) to render it unusable before collection by a waste vendor.[3][4][5][6]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of synthetic cannabinoids and unclassified research chemicals.
Logical Relationship for Handling Chemicals with Unknown Toxicity
The decision-making process for handling a chemical with conflicting or unknown safety information should always prioritize safety through a conservative approach.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
